Cl-C6-PEG4-O-CH2COOH
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRQJQUHILRKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as HaloPROTACs.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest, particularly those implicated in disease. This technical guide provides an in-depth overview of this compound, its physicochemical properties, its primary application in the context of HaloPROTACs, and detailed experimental protocols for its use.
Physicochemical Properties of this compound
A comprehensive understanding of the linker's properties is crucial for its effective application in PROTAC design and synthesis. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | 2-[2-[2-[2-(6-chlorohexyloxy)ethoxy]ethoxy]ethoxy]acetic acid | [3] |
| Synonyms | PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid | [3][4] |
| CAS Number | 1799506-30-1 | |
| Molecular Formula | C16H31ClO7 | |
| Molecular Weight | 370.87 g/mol | |
| Purity | ≥95% to >99% (lot-dependent) | |
| Appearance | Colorless to light yellow oil | MedChemExpress |
| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |
| Storage Conditions | Powder: -20°C for long-term storage. In solvent: -80°C. | |
| SMILES | ClCCCCCCOCCOCCOCCOCCOCC(O)=O | |
| XLogP3 | 1.1 |
Primary Use: A Linker for HaloPROTACs
The principal application of this compound is as a polyethylene glycol (PEG)-based linker in the construction of HaloPROTACs. These specialized PROTACs are designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that forms a covalent bond with chloroalkane ligands.
The structure of a HaloPROTAC consists of three key components:
-
A ligand for the HaloTag protein: The chloroalkane moiety of this compound serves this purpose.
-
A ligand for an E3 ubiquitin ligase: This is typically a small molecule that can recruit an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
-
The linker: this compound connects the HaloTag ligand and the E3 ligase ligand. The PEG4 component of the linker provides flexibility and influences the solubility and cell permeability of the final PROTAC molecule.
The carboxylic acid group on this compound allows for straightforward amide bond formation with an amine-containing E3 ligase ligand, facilitating the synthesis of the final HaloPROTAC.
Mechanism of Action: The HaloPROTAC Signaling Pathway
The mechanism of action of a HaloPROTAC involves the formation of a ternary complex between the HaloTag-fused target protein, the HaloPROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The HaloPROTAC induces proximity between a HaloTag-fused target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Experimental Protocols
The following are detailed methodologies for key experiments involving HaloPROTACs synthesized using linkers like this compound, based on the foundational work by Buckley et al. and other relevant studies.
General Experimental Workflow
The general workflow for assessing the efficacy of a novel HaloPROTAC involves cell culture, treatment, and subsequent analysis of target protein degradation.
Caption: A typical experimental workflow for evaluating the efficacy of a HaloPROTAC in cell-based assays.
Detailed Methodologies
1. Cell Culture and HaloPROTAC Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a HaloTag-fusion protein of interest (e.g., HaloTag-GFP) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry).
-
Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Prepare stock solutions of the HaloPROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the HaloPROTAC stock solution in culture medium to the desired final concentrations.
-
Replace the existing medium with the HaloPROTAC-containing medium and incubate for the desired time course (e.g., 24 hours).
-
2. Western Blotting for HaloTag-Fusion Protein Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HaloTag or the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Flow Cytometry for Degradation of Fluorescently Tagged HaloTag Fusions
This method is particularly useful for high-throughput screening and quantitative analysis of the degradation of fluorescently tagged proteins (e.g., HaloTag-GFP).
-
Cell Preparation:
-
Following HaloPROTAC treatment, detach the cells from the culture plate using trypsin.
-
Resuspend the cells in culture medium to inactivate the trypsin.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with a laser appropriate for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).
-
Measure the mean fluorescence intensity of the cell population for each treatment condition.
-
A decrease in mean fluorescence intensity compared to the vehicle control indicates degradation of the fluorescently tagged HaloTag-fusion protein.
-
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of targeted protein degradation strategies. Its well-defined chemical structure and properties, coupled with its ease of incorporation into PROTAC synthesis, have made it a popular choice for constructing HaloPROTACs. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this linker in cell-based assays to investigate the degradation of specific proteins of interest, thereby contributing to the advancement of novel therapeutics and a deeper understanding of cellular protein homeostasis.
References
An In-depth Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of the bifunctional linker, Cl-C6-PEG4-O-CH2COOH. Also known as PROTAC Linker 4, this molecule is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as HaloPROTACs. This document details its physicochemical properties, provides a plausible synthetic route, and outlines its application in inducing the degradation of HaloTag™ fusion proteins. Experimental protocols and diagrams of the underlying biological pathways and workflows are included to facilitate its use in research and drug development.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a chloroalkane moiety and a carboxylic acid, connected by a flexible tetraethylene glycol (PEG4) spacer. This unique structure allows it to act as a linker in the formation of PROTACs. The chloroalkane end serves as a reactive handle for covalent modification of HaloTag™ fusion proteins, while the terminal carboxylic acid provides a versatile point of attachment for a ligand that can recruit an E3 ubiquitin ligase.
PROTACs are an emerging class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. By bringing a target protein into proximity with an E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is instrumental in the construction of HaloPROTACs, which are designed to degrade proteins that have been genetically fused to the HaloTag™ protein.
Structure and Chemical Properties
The chemical structure of this compound is characterized by a 6-chlorohexyl group linked via an ether bond to a tetraethylene glycol chain, which is terminated with a carboxylic acid.
Chemical Structure:
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | PubChem[1] |
| Synonyms | PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid | PubChem[1] |
| CAS Number | 1799506-30-1 | MedChemExpress[2], Immunomart[3] |
| Molecular Formula | C16H31ClO7 | Immunomart[3] |
| Molecular Weight | 370.87 g/mol | Immunomart |
| Purity | ≥95% - 98.0% (Commercially available) | Immunomart, Biopharma PEG |
| Appearance | Colorless to yellow clear liquid | TCI Chemicals |
| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol (100 mg/mL) | Immunomart |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. Solution: -80°C for 6 months, -20°C for 1 month. | MedChemExpress, Immunomart |
| Computed XLogP3 | 1.1 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 7 | PubChem |
| Computed Rotatable Bond Count | 18 | PubChem |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Williamson Ether Synthesis: Reaction of 6-chloro-1-hexanol with the monosodium salt of tetraethylene glycol to form the intermediate alcohol, 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-ol.
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Oxidation: Oxidation of the terminal primary alcohol of the intermediate to a carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 21-chloro-3,6,9,12,15-pentaoxahenicosan-1-ol
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the monosodium salt of tetraethylene glycol.
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To this solution, add 6-chloro-1-hexanol dropwise.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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After cooling, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate alcohol.
Step 2: Synthesis of this compound
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Dissolve the intermediate alcohol from Step 1 in acetone.
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Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color of the reagent persists.
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Stir the reaction at room temperature for several hours.
-
Quench the excess oxidizing agent with isopropanol.
-
Filter the mixture to remove chromium salts.
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Extract the product into an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Disclaimer: This is a proposed synthetic route. Actual reaction conditions may need to be optimized.
Application in Targeted Protein Degradation: HaloPROTACs
The primary application of this compound is in the synthesis of HaloPROTACs. These molecules are designed to induce the degradation of proteins that have been endogenously or exogenously tagged with the HaloTag™ protein.
Mechanism of Action of HaloPROTACs
The mechanism of action of a HaloPROTAC involves the formation of a ternary complex between the HaloTag™ fusion protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.
Caption: Signaling pathway of HaloPROTAC-mediated protein degradation.
Experimental Protocol: Synthesis of a HaloPROTAC and Cellular Degradation Assay
This protocol is adapted from the work of Buckley et al. (2015) and describes the general steps for synthesizing a HaloPROTAC using this compound and assessing its ability to degrade a HaloTag™ fusion protein in cells.
Part 1: Synthesis of a VHL-based HaloPROTAC
-
Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the VHL ligand (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(4-phenoxypiperidin-1-yl)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with a free amine).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Purification: Purify the crude HaloPROTAC by preparative HPLC to obtain the final product. Characterize the purified compound by HRMS and NMR.
Part 2: Cellular Degradation Assay
-
Cell Culture: Culture cells expressing the HaloTag™ fusion protein of interest (e.g., HEK293 cells transiently transfected with a plasmid encoding a GFP-HaloTag™ fusion protein) in appropriate growth medium.
-
Treatment: Treat the cells with varying concentrations of the synthesized HaloPROTAC or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for protein degradation.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Analyze the levels of the HaloTag™ fusion protein by Western blotting using an anti-HaloTag™ or an antibody against the protein of interest.
-
Alternatively, if the fusion protein has a reporter tag (e.g., GFP), degradation can be quantified by measuring the fluorescence signal.
-
-
Data Analysis: Quantify the band intensities from the Western blot or the fluorescence signal and normalize to a loading control (e.g., β-actin) and the vehicle-treated control to determine the extent of protein degradation.
Caption: Experimental workflow for HaloPROTAC synthesis and cellular testing.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, with a chloroalkane for HaloTag™ conjugation and a carboxylic acid for E3 ligase ligand attachment, provides a straightforward approach to the synthesis of HaloPROTACs. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its application in mediating the degradation of specific proteins of interest. The experimental protocols and diagrams presented herein should serve as a useful resource for scientists and drug development professionals seeking to utilize this versatile linker in their research endeavors.
References
The Pivotal Role of the Linker in PROTAC-Mediated Protein Degradation: A Technical Guide Featuring MZ1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the intricate mechanism of action of PROTACs, with a special focus on the linker's function, using the well-characterized BRD4-degrading PROTAC, MZ1, as a case study. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of the target protein, and provide detailed experimental protocols for the characterization of PROTACs.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3]
The entire process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
References
The Pivotal Role of PEG4 Linkers in PROTAC Drug Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][2] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly the PEG4 motif, have emerged as a cornerstone in PROTAC design.[4][5] This technical guide provides a comprehensive exploration of the role of PEG4 linkers in PROTAC drug design, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which bestow a unique combination of hydrophilicity and flexibility. This inherent characteristic is instrumental in overcoming a primary challenge in PROTAC development: the often large and lipophilic nature of the final molecule, which can lead to poor solubility and limited cellular permeability.
Enhancing Solubility and Physicochemical Properties
The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTAC molecules. This improved solubility is crucial for administration and bioavailability. By modulating the number of PEG units, researchers can fine-tune the topological polar surface area (TPSA) and lipophilicity, key parameters that govern a molecule's drug-like properties.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure to the cell membrane, thereby facilitating cellular entry.
The Significance of Linker Length: A Focus on PEG4
The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, preventing the formation of a productive complex. Conversely, an excessively long linker might lead to an unstable or non-productive complex where the ubiquitination sites on the POI are not optimally positioned for the E3 ligase.
Systematic studies have shown that there is often an optimal linker length for a given target and E3 ligase pair. The PEG4 linker, with its specific length and flexibility, has frequently been identified as a favorable starting point and, in many cases, the optimal choice in PROTAC design.
Quantitative Data Presentation
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key data from a comparative study of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) |
| PEG3 | 1.8 | 65 |
| PEG4 | 1.5 | 30 |
| PEG5 | 1.3 | 25 |
| PEG6 | 1.1 | 40 |
| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. |
| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) |
| PEG3 | 10 | 2.5 |
| PEG4 | 15 | 3.0 |
| PEG5 | 18 | 3.5 |
| PEG6 | 12 | 3.2 |
| Pharmacokinetic parameters were determined following a single oral dose in mice. |
Experimental Protocols
Detailed methodologies for key experiments in PROTAC development are provided below.
Western Blotting for Protein Degradation Assessment
This protocol outlines the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In Vivo Ubiquitination Assay
This protocol is used to detect the ubiquitination of the target protein.
Materials:
-
Plasmids encoding His-tagged ubiquitin and the target protein
-
Cell transfection reagent
-
Cell lysis buffer
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (against the target protein and ubiquitin)
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids for the target protein and His-ubiquitin.
-
PROTAC Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with Ni-NTA beads to pull down His-ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the target protein to confirm its ubiquitination.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
Conclusion
The PEG4 linker plays a multifaceted and crucial role in the design of effective PROTACs. Its inherent properties of hydrophilicity and flexibility contribute significantly to improving the solubility and cell permeability of these large molecules. The specific length of the PEG4 linker often provides an optimal balance for the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation. The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies, where the predictable nature of PEG linkers makes them an invaluable tool. As our understanding of the structural biology of ternary complexes deepens, the rational design of PROTACs incorporating optimized PEG linkers will continue to accelerate the development of this transformative therapeutic modality.
References
An In-depth Technical Guide to HaloPROTACs: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HaloPROTACs (HaloTag-targeting Proteolysis Targeting Chimeras), a powerful chemical biology tool for targeted protein degradation. We will delve into the core principles of HaloPROTAC technology, detail their synthesis, present key quantitative data, and provide experimental protocols for their characterization.
Introduction to HaloPROTACs
HaloPROTACs are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs) that have been fused with a HaloTag.[1][2][3] The HaloTag is a modified bacterial haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker.[1][3] This technology offers a significant advantage by allowing the degradation of any protein that can be genetically fused to the HaloTag, thereby bypassing the need to develop a specific binder for each target protein.
The mechanism of action relies on the recruitment of an E3 ubiquitin ligase to the HaloTag-fused POI by the HaloPROTAC. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful alternative to traditional inhibition, as it leads to the physical removal of the target protein from the cell, potentially overcoming resistance mechanisms and addressing previously "undruggable" targets.
The key components of a HaloPROTAC are:
-
A HaloTag Ligand: Typically a chloroalkane moiety that covalently and irreversibly binds to the HaloTag protein.
-
An E3 Ligase Ligand: A molecule that binds to a specific E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
-
A Linker: A chemical scaffold that connects the HaloTag ligand and the E3 ligase ligand, with its length and composition being critical for the efficacy of the PROTAC.
Synthesis of HaloPROTACs
The synthesis of HaloPROTACs is a modular process, typically involving the separate synthesis of the HaloTag ligand with a linker attachment point and the E3 ligase ligand, followed by their conjugation. Common synthetic strategies include standard amide coupling and "click chemistry" reactions.
General Synthesis Workflow:
A representative synthetic approach for a VHL-based HaloPROTAC is outlined below. This involves the preparation of a VHL ligand with a reactive handle (e.g., a carboxylic acid or an amine) and a chloroalkane linker with a complementary functional group.
Step 1: Synthesis of the VHL Ligand with a Linker-Compatible Functional Group.
The synthesis of VHL ligands often starts from commercially available precursors and involves multi-step organic synthesis. A common VHL ligand is based on a hydroxyproline core. The synthesis can be adapted to introduce a linker attachment point, for instance, by modifying a solvent-exposed region of the ligand.
Step 2: Synthesis of the Chloroalkane Linker.
The chloroalkane linker can be synthesized with varying lengths and compositions (e.g., PEG-based linkers) to optimize the distance and orientation between the HaloTag and the E3 ligase. One end of the linker will contain the chloroalkane moiety, and the other will have a functional group for conjugation to the E3 ligase ligand.
Step 3: Conjugation of the VHL Ligand and the Chloroalkane Linker.
The final step involves the coupling of the VHL ligand and the chloroalkane linker. Amide bond formation is a common method, where a carboxylic acid on one component is activated (e.g., with HATU or EDC) and reacted with an amine on the other component.
Step 4: Purification and Characterization.
The final HaloPROTAC product is purified, typically by high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data on HaloPROTAC Efficacy
The efficacy of HaloPROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the HaloPROTAC to the E3 ligase is often determined by the half-maximal inhibitory concentration (IC50) in a competitive binding assay.
| HaloPROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 to VHL (μM) | Reference |
| HaloPROTAC3 | VHL | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 0.54 ± 0.06 | |
| HaloPROTAC-E | VHL (VH298) | Endogenous Halo-SGK3 | HEK293 | 3-10 | ~95 | Not Reported | |
| HaloPROTAC-E | VHL (VH298) | Endogenous Halo-VPS34 | HEK293 | 3-10 | ~95 | Not Reported | |
| HyT36 (Hydrophobic Tag) | - | GFP-HaloTag7 | HEK293 | 134 ± 7 | 56 ± 1 | Not Applicable | |
| HaloPROTAC2 | VHL | GFP-HaloTag7 | HEK293 | >1000 | ~70 at 2.5 µM | Not Reported | |
| HaloPROTAC9 | VHL (isoxazole moiety) | GFP-HaloTag7 | HEK293 | >1000 | ~45 | Significantly reduced vs. HaloPROTAC3 |
Experimental Protocols
CRISPR/Cas9-Mediated Endogenous HaloTagging
This protocol describes the generation of cell lines with endogenously HaloTagged proteins of interest using CRISPR/Cas9 technology.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the genomic locus of interest
-
Donor plasmid containing the HaloTag sequence flanked by homology arms (~500 bp) specific to the target locus
-
Cell line of interest
-
Electroporation system
-
Fluorescence-activated cell sorting (FACS) instrument
-
HaloTag ligand conjugated to a fluorescent dye (e.g., Janelia Fluor 646)
Protocol:
-
Design and Synthesize sgRNA: Design an sgRNA that targets the desired insertion site for the HaloTag (N- or C-terminus of the POI).
-
Construct Donor Plasmid: Clone the HaloTag sequence into a plasmid vector, flanked by left and right homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Prepare Ribonucleoprotein (RNP) Complexes: Incubate the purified Cas9 protein with the synthetic sgRNA to form RNP complexes.
-
Cell Transfection: Co-transfect the RNP complexes and the donor plasmid into the target cells using electroporation.
-
Enrichment of Edited Cells: After allowing time for expression, label the cells with a fluorescent HaloTag ligand. Isolate the fluorescently labeled cells using FACS to enrich the population of successfully tagged cells.
-
Validation: Expand the enriched cell population and validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting.
Western Blotting for Protein Degradation
This protocol details the assessment of protein degradation induced by HaloPROTACs using Western blotting.
Materials:
-
HaloTagged cell line
-
HaloPROTAC of interest and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the HaloTag or the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate the HaloTagged cells and treat with a dose-response of the HaloPROTAC or a time-course at a fixed concentration. Include a vehicle-only control.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol provides a general framework for determining the binding affinity of a HaloPROTAC to its E3 ligase using a fluorescence polarization assay.
Materials:
-
Purified E3 ligase (e.g., VHL/Elongin B/Elongin C complex)
-
A fluorescently labeled ligand for the E3 ligase (tracer)
-
HaloPROTAC of interest
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Titrate the E3 ligase against a fixed concentration of the tracer to determine the concentration of E3 ligase that results in a significant change in polarization upon binding.
-
-
Competition Assay:
-
Prepare a series of dilutions of the HaloPROTAC.
-
In a microplate, add the fixed concentrations of the E3 ligase and the fluorescent tracer to each well.
-
Add the different concentrations of the HaloPROTAC to the wells. Include controls with no competitor and no E3 ligase.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the HaloPROTAC concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the HaloPROTAC that displaces 50% of the fluorescent tracer.
-
Visualizations
Caption: Mechanism of HaloPROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of a HaloPROTAC.
Caption: Experimental workflow for HaloPROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Cl-C6-PEG4-O-CH2COOH molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides the molecular formula and molecular weight of the chemical compound Cl-C6-PEG4-O-CH2COOH.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H31ClO7 | [1] |
| Average Molecular Weight | 370.87 g/mol | [2][3] |
| Monoisotopic Molecular Weight | 370.1758310 Da | [1] |
Chemical Structure and Identification
IUPAC Name: 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[1].
Synonyms: PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid.
Chemical Structure Visualization:
Caption: Chemical structure of this compound.
Experimental Protocols and Signaling Pathways
The determination of a molecule's formula and molecular weight are fundamental chemical characterizations. These values are typically determined using techniques such as mass spectrometry and elemental analysis upon synthesis of the compound. As such, a detailed experimental protocol in the context of a biological assay or a signaling pathway is not applicable to defining these intrinsic properties.
This compound is a pegylated PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of chloroalkanes (HaloPROTACs). Its function is to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein within a PROTAC molecule. Therefore, while the final PROTAC molecule would be studied in the context of signaling pathways related to protein degradation, the linker itself does not have an independent signaling pathway to diagram.
The logical relationship for the use of this compound is in the assembly of a PROTAC.
Caption: Use of this compound in PROTAC synthesis.
References
Methodological & Application
Synthesis Protocol for Conjugating Cl-C6-PEG4-O-CH2COOH to Amine-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the bifunctional linker, Cl-C6-PEG4-O-CH2COOH, to amine-containing ligands. This pegylated linker is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), specifically HaloPROTACs, where the chloro-hexyl group can serve as a reactive handle for a HaloTag protein, and the carboxylic acid can be coupled to a ligand for a target protein.[1][2][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]
The conjugation is achieved through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method activates the carboxylic acid of the PEG linker to form a semi-stable NHS ester, which then readily reacts with primary amines on the ligand to form a stable amide bond.
Materials and Reagents
-
This compound (MW: 370.87 g/mol , Purity: ≥95%)
-
Ligand with a primary amine functional group (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Organic Solvent (anhydrous): Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification/Desalting Columns: (e.g., Zeba™ Spin Desalting Columns)
-
Dialysis Cassettes: (e.g., Slide-A-Lyzer™ Dialysis Cassettes)
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
Experimental Protocols
Protocol 1: One-Pot Aqueous Conjugation to a Protein Ligand
This protocol is suitable for the direct conjugation of the PEG linker to a protein in an aqueous environment.
-
Protein Preparation:
-
Dissolve the amine-containing protein ligand in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.
-
-
Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The linker is soluble in DMSO and ethanol.
-
-
Activation and Conjugation:
-
In a single reaction vial, combine the protein solution, the this compound solution (a 10- to 50-fold molar excess over the protein is a common starting point), NHS/Sulfo-NHS (to a final concentration of ~5 mM), and EDC-HCl (to a final concentration of ~2 mM).
-
The activation reaction with EDC is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-ester with amines is most efficient at a pH of 7-8. A compromise pH of around 7.2 is often used for one-pot reactions.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and by-products by dialysis, size-exclusion chromatography (SEC), or using a desalting column.
-
Protocol 2: Two-Step Conjugation in Organic Solvent (for Small Molecule Ligands)
This protocol is ideal for activating the PEG linker in an organic solvent before adding the amine-containing small molecule.
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.0-1.2 equivalents) and EDC-HCl (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to the Amine-Containing Ligand:
-
Dissolve the amine-containing small molecule ligand (1.0-1.5 equivalents) in a suitable anhydrous solvent (e.g., DMF, DCM, or DMSO).
-
Add the activated PEG-NHS ester solution to the ligand solution.
-
If the ligand has a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to neutralize the acid.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS or TLC.
-
-
Purification:
-
The final product can be purified by standard organic synthesis workup procedures, such as extraction and/or flash column chromatography.
-
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of the reactants, reaction time, temperature, and pH. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of carboxylated PEG linkers to amine-containing ligands.
| Parameter | Protein Ligand | Small Molecule Ligand | Notes |
| Molar Ratio (PEG:Ligand) | 10:1 to 50:1 | 1:1 to 1:1.5 (activated PEG to amine) | The optimal ratio should be determined empirically. |
| Molar Ratio (EDC:NHS:COOH) | 1:1.2:1 to 4:5:1 | 1-2:1-2:1 | An excess of NHS can improve the stability of the active ester. |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) | 2-24 hours (RT) | Reaction progress can be monitored by analytical techniques. |
| Reaction pH | 7.2-8.5 | N/A (organic solvent) | pH is critical for aqueous reactions to ensure amine deprotonation. |
| Typical Yield (Mono-PEGylated) | 40-60% | Variable, dependent on purification | Yield can be optimized by adjusting reaction parameters. |
Characterization of the Conjugate
After purification, the successful conjugation and the purity of the product should be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.
-
Size-Exclusion Chromatography (SEC): To assess the purity and determine the extent of PEGylation for protein conjugates.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on their charge.
Mandatory Visualization
Signaling Pathway/Workflow Diagrams
Caption: Experimental workflow for the conjugation of this compound.
Caption: Reaction mechanism for EDC/NHS-mediated amide bond formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Step-by-Step Guide for Creating a HaloPROTAC with PROTAC Linker 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the rational design, synthesis, and characterization of a HaloPROTAC utilizing a 4-unit polyethylene glycol (PEG) linker (referred to herein as PROTAC Linker 4). This document offers detailed protocols for the chemical synthesis of the HaloPROTAC, as well as various biophysical and cell-based assays to validate its function in promoting the degradation of HaloTag-fusion proteins.
Introduction to HaloPROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
HaloPROTACs are a powerful class of PROTACs designed to degrade any protein that has been fused to a HaloTag.[4][5] The HaloTag is a modified bacterial haloalkane dehalogenase that forms a rapid and irreversible covalent bond with a chloroalkane linker. This technology allows for the targeted degradation of a wide range of proteins without the need to develop a specific binder for each POI. Instead, the chloroalkane-bearing PROTAC irreversibly attaches to the HaloTag portion of the fusion protein. The other end of the PROTAC, in this guide, recruits the von Hippel-Lindau (VHL) E3 ligase, a commonly used and effective E3 ligase in PROTAC design.
This guide will focus on the creation of a HaloPROTAC using a PROTAC Linker 4, a flexible 4-unit PEG linker, to connect a chloroalkane ligand to a VHL ligand. The principles and protocols described herein can be adapted for other linkers and E3 ligase ligands.
Principle of HaloPROTAC Action
The mechanism of action for a VHL-based HaloPROTAC involves several key steps that lead to the selective degradation of a HaloTag-fusion protein.
Step 1: Synthesis of the HaloPROTAC with PROTAC Linker 4
The synthesis of the HaloPROTAC is a multi-step process involving the preparation of the chloroalkane-linker moiety and the VHL ligand, followed by their conjugation. The following is a representative synthetic scheme.
Protocol 1: Synthesis of Chloroalkane-PEG4-Carboxylic Acid
This protocol describes the synthesis of the chloroalkane-linker component.
Materials:
-
6-Chlorohexanoic acid
-
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Amine-PEG4-Boc)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Activation of 6-Chlorohexanoic Acid: Dissolve 6-chlorohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Coupling with Amine-PEG4-Boc: Dissolve the activated ester from the previous step and Amine-PEG4-Boc (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain Boc-protected Chloroalkane-PEG4.
-
Boc Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude amine.
-
Final Carboxylic Acid Moiety (Example): React the resulting amine with a suitable anhydride (e.g., succinic anhydride) to introduce a terminal carboxylic acid for subsequent conjugation. Purify by chromatography to obtain Chloroalkane-PEG4-Carboxylic Acid.
Protocol 2: Synthesis of VHL Ligand Amine (VH032 Amine)
The synthesis of VHL ligands can be complex. A detailed, multi-step synthesis for VH032 has been published and can be adapted. For many researchers, it may be more practical to obtain a VHL ligand with a suitable reactive handle (e.g., VH032 amine) from a commercial supplier.
Protocol 3: Conjugation of Chloroalkane-PEG4-Carboxylic Acid and VHL Ligand Amine
This protocol describes the final amide bond formation to create the HaloPROTAC.
Materials:
-
Chloroalkane-PEG4-Carboxylic Acid (from Protocol 1)
-
VHL Ligand Amine (e.g., VH032 amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve Chloroalkane-PEG4-Carboxylic Acid (1.0 eq) and VHL Ligand Amine (1.1 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final HaloPROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Step 2: Characterization of the HaloPROTAC
Once synthesized, the HaloPROTAC must be rigorously characterized to ensure it functions as intended. This involves a series of biophysical and cell-based assays.
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to confirm the formation of the POI-HaloTag : HaloPROTAC : VHL ternary complex.
Materials:
-
Purified HaloTag-fusion protein
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Synthesized HaloPROTAC
-
Terbium-labeled anti-tag antibody (e.g., anti-His for a His-tagged VBC complex)
-
Fluorescently labeled HaloTag ligand (as a FRET acceptor) or a fluorescently labeled antibody against the POI
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a dilution series of the HaloPROTAC in assay buffer.
-
In a suitable microplate, add the HaloTag-fusion protein, the VBC complex, and the terbium-labeled antibody.
-
Add the fluorescent acceptor (e.g., fluorescently labeled HaloTag ligand or antibody).
-
Add the HaloPROTAC dilutions to the wells. Include a no-PROTAC control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex with increasing PROTAC concentration.
Protocol 5: Cellular Degradation Assay (Western Blot)
Western blotting is a standard method to visualize and quantify the degradation of the target HaloTag-fusion protein.
Materials:
-
Cells expressing the HaloTag-fusion protein (e.g., HEK293T transiently transfected or a stable cell line)
-
Synthesized HaloPROTAC and a negative control (e.g., an enantiomer that does not bind VHL)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HaloTag, anti-POI, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density. The next day, treat the cells with a dilution series of the HaloPROTAC, the negative control, and a DMSO vehicle control for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO control.
Protocol 6: Quantitative Degradation Analysis (Flow Cytometry)
For HaloTag-fusion proteins that are fluorescently tagged (e.g., fused to GFP), flow cytometry provides a high-throughput method to quantify degradation.
Materials:
-
Cells expressing a fluorescent HaloTag-fusion protein (e.g., GFP-HaloTag)
-
Synthesized HaloPROTAC and a negative control
-
DMSO (vehicle control)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in a multi-well plate. Treat with a dilution series of the HaloPROTAC, negative control, and DMSO for a set time (e.g., 24 hours).
-
Cell Harvesting: Detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
Sample Preparation: Transfer the cells to FACS tubes, wash with FACS buffer, and resuspend in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Data Analysis: Gate on the live cell population. Determine the geometric mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the DMSO control to calculate the percentage of remaining protein. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 7: Kinetic Degradation Analysis (NanoBRET™)
The NanoBRET™ technology can be used to monitor the kinetics of protein degradation in real-time in living cells. This requires the HaloTag-fusion protein to also be tagged with a NanoLuc® luciferase variant.
Materials:
-
Cells co-expressing the NanoLuc®-HaloTag-POI and a fluorescent HaloTag ligand as the energy acceptor.
-
Synthesized HaloPROTAC
-
Nano-Glo® Live Cell Assay System
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 96-well plate.
-
Ligand Labeling: Add the fluorescent HaloTag ligand and incubate to allow for covalent labeling.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
Baseline Measurement: Measure the baseline BRET signal.
-
PROTAC Addition: Add the HaloPROTAC at various concentrations.
-
Kinetic Measurement: Immediately begin measuring the BRET signal at regular intervals over a period of several hours.
-
Data Analysis: The decrease in the BRET ratio over time reflects the degradation of the NanoLuc®-HaloTag-POI fusion protein. From this data, the rate of degradation can be determined.
Data Presentation
The efficacy of a newly synthesized HaloPROTAC should be quantified and compared to relevant controls. The following tables provide a template for summarizing key quantitative data.
Table 1: Degradation Efficacy of HaloPROTAC-Linker4
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
|---|---|---|---|---|---|
| HaloPROTAC-Linker4 | POI-HaloTag | HEK293T | Value | Value | Western Blot |
| HaloPROTAC-Linker4 | GFP-HaloTag | HEK293T | Value | Value | Flow Cytometry |
| Negative Control | POI-HaloTag | HEK293T | >10,000 | <10 | Western Blot |
Table 2: Biophysical Characterization of HaloPROTAC-Linker4
| Interaction | KD (nM) | Cooperativity (α) | Assay Method |
|---|---|---|---|
| HaloPROTAC to VBC | Value | - | SPR / ITC |
| HaloPROTAC to POI-HaloTag | Covalent | - | - |
| Ternary Complex | Value | Value | TR-FRET / SPR |
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HaloTag - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.ca]
Application Notes and Protocols for Amide Bond Formation using Cl-C6-PEG4-O-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable amide bond is a cornerstone of bioconjugation and drug development, particularly in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, Cl-C6-PEG4-O-CH2COOH, is a bifunctional molecule featuring a terminal carboxylic acid for amide bond formation and a chloroalkane moiety. This linker is notably utilized in the synthesis of HaloPROTACs, which are designed to recruit HaloTag fusion proteins for targeted degradation.[1][]
These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound to primary amines, primarily focusing on the widely used carbodiimide-mediated coupling chemistry.
Chemical Structure and Properties
IUPAC Name: 2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Molecular Formula: C₁₆H₃₁ClO₇
Molecular Weight: 370.87 g/mol
Solubility: Soluble in DMSO and Ethanol.
Core Concepts in Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. The most common and effective method for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general mechanism proceeds in two steps:
-
Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Coupling: This intermediate can directly react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. To increase efficiency and stability, N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable intermediate then readily reacts with the amine to form the desired amide bond.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency and outcome of the amide bond formation. Below is a summary of common coupling reagents used for this purpose.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >85 | >95 | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| DCC/NHS | >80 | >95 | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
| HATU | >90 | >98 | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
Experimental Protocols
Two primary protocols are provided below: a general protocol for EDC/NHS coupling in an organic solvent, and a two-step aqueous protocol suitable for bioconjugation to proteins or other biomolecules.
Protocol 1: Amide Bond Formation in Organic Solvent
This protocol is adapted from the synthesis of HaloPROTACs and is suitable for coupling this compound to small molecules containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve the amine-containing molecule (1 to 1.1 equivalents) in a minimal amount of anhydrous DMF or DCM. If the amine is a hydrochloride salt, add a suitable non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Reaction: Add the amine solution to the activated linker solution. Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or a mild aqueous acid (e.g., 5% citric acid) and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to yield the final amide conjugate.
-
Protocol 2: Two-Step Aqueous Amide Bond Formation for Bioconjugation
This protocol is designed for conjugating this compound to proteins or other biomolecules in an aqueous environment. The two-step procedure minimizes the modification of the target protein by EDC.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Dissolve this compound in the Activation Buffer. The concentration will depend on the specific application.
-
Prepare the amine-containing biomolecule in the Coupling Buffer.
-
-
Activation of the Linker:
-
To the solution of this compound, add a 5-10 fold molar excess of EDC and Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated linker solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a common starting point, but this should be optimized for the specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and quench any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Mandatory Visualizations
References
Application Notes and Protocols for the Experimental Evaluation of Cl-C6-PEG4-O-CH2COOH Containing PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A PROTAC molecule typically consists of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This tripartite association forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][4]
The linker plays a critical role in PROTAC efficacy, influencing the stability and conformation of the ternary complex. The Cl-C6-PEG4-O-CH2COOH linker is a polyethylene glycol (PEG)-based linker containing a chloroalkane moiety. This feature makes it particularly useful for the synthesis of "HaloPROTACs," which are designed to target proteins that have been fused with a HaloTag. This strategy is exceptionally valuable in preclinical research and target validation, allowing for the rapid assessment of PROTAC-mediated degradation of virtually any protein that can be expressed as a HaloTag fusion.
These application notes provide a comprehensive experimental workflow for the characterization and validation of PROTACs containing the this compound linker, from initial in vitro biochemical assays to cell-based degradation and functional assessments.
PROTAC Mechanism of Action
PROTACs function catalytically within the cell to induce the degradation of a target protein. The process begins with the formation of a ternary complex, which is a critical step for subsequent ubiquitination and proteasomal degradation.
Overall Experimental Workflow
A structured, multi-step approach is essential to thoroughly evaluate a novel PROTAC. The workflow progresses from fundamental biochemical and biophysical characterization to cell-based assays and, ultimately, in vivo studies.
Phase 1: In Vitro Biochemical & Biophysical Assays
The initial phase focuses on confirming that the PROTAC can physically interact with its intended POI and E3 ligase to form a stable ternary complex. These assays are performed in a cell-free environment using purified proteins.
Binary & Ternary Complex Binding Affinity (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics (kon, koff) and affinity (KD) of molecular interactions in real-time. It is highly advantageous for characterizing both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.
Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto an appropriate SPR sensor chip surface. A common strategy is to use a streptavidin-coated chip to capture a biotinylated E3 ligase.
-
Binary Interaction (PROTAC to E3 Ligase): Flow serial dilutions of the PROTAC over the E3 ligase-immobilized surface. The binding response is measured over time to determine the association and dissociation rates.
-
Binary Interaction (PROTAC to POI): A separate experiment is required. Immobilize the purified HaloTag-POI and flow the PROTAC over the surface to determine its binding kinetics to the target.
-
Ternary Complex Formation & Stability: To measure the ternary complex, pre-mix a constant, saturating concentration of the PROTAC with varying concentrations of the HaloTag-POI in the running buffer. Flow these mixtures over the E3 ligase-immobilized surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to calculate KD, kon, and koff values. The dissociation rate (koff) of the ternary complex is a key predictor of in-cell degradation efficacy.
Data Presentation: Binding Affinity Summary
| Interaction | Analyte (Flowing) | Ligand (Immobilized) | KD (nM) | kon (1/Ms) | koff (1/s) |
| Binary: PROTAC-E3 Ligase | PROTAC | E3 Ligase | 66 | 1.5 x 105 | 9.9 x 10-3 |
| Binary: PROTAC-POI | PROTAC | HaloTag-POI | 4 | 2.1 x 106 | 8.4 x 10-3 |
| Ternary: POI-(PROTAC)-E3 Ligase | HaloTag-POI (+ PROTAC) | E3 Ligase | 15 | 3.2 x 105 | 4.8 x 10-3 |
Note: Data are illustrative. Based on affinities reported for established PROTACs like MZ1.
Phase 2: Cell-Based Assays
After confirming biochemical activity, the next critical step is to evaluate the PROTAC's performance in a cellular context. This phase assesses cellular permeability, target degradation efficacy, mechanism of action, and potential cytotoxicity.
Cellular Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
PROTACs often have high molecular weights and polar surface areas, making cell permeability a significant hurdle. PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane and is useful for early-stage screening.
Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The PROTAC compound is added to the donor wells of the filter plate.
-
Incubation: The plate sandwich is incubated for 4-16 hours at room temperature to allow for passive diffusion of the compound from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds with Papp > 1 x 10-6 cm/s are generally considered to have promising passive permeability.
Data Presentation: Permeability Data
| Compound | PAMPA Papp (x 10-6 cm/s) | Permeability Class |
| Test PROTAC | 0.6 | Moderate |
| Warfarin (High Perm) | >10 | High |
| Atenolol (Low Perm) | <1 | Low |
Note: Data are illustrative. Based on values reported for various PROTACs.
Target Protein Degradation (Western Blot)
The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within the cell. Western blotting is a robust and widely used technique to quantify this degradation.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells engineered to express the HaloTag-POI. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the HaloTag or the POI itself.
-
Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percent degradation versus PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Data Presentation: Protein Degradation Potency
| PROTAC Conc. (nM) | Target Protein Level (Normalized) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.21 | 79% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.09 | 91% |
-
DC50: ~10.5 nM
-
Dmax: ~92%
Target Ubiquitination
To confirm that degradation is occurring via the ubiquitin-proteasome pathway, it is important to demonstrate that the target protein is poly-ubiquitinated in a PROTAC-dependent manner.
Protocol: Immunoprecipitation for Ubiquitination
-
Cell Treatment: Treat cells expressing the HaloTag-POI with the PROTAC at a concentration near its DC50 for a short duration (e.g., 1-4 hours). It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours prior to lysis to allow ubiquitinated proteins to accumulate.
-
Lysis and Immunoprecipitation (IP): Lyse cells in a buffer containing deubiquitinase inhibitors. Incubate the lysate with an antibody against the HaloTag or POI to immunoprecipitate the target protein and its binding partners.
-
Western Blot Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
Cell Viability Assay
It is essential to assess whether the observed cellular phenotype is due to specific target degradation or general compound toxicity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat them with the same concentration range of the PROTAC used for the degradation assay.
-
Incubation: Incubate for an extended period that reflects the duration of a typical functional assay (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Plot cell viability (%) versus PROTAC concentration to determine the CC50 (concentration for 50% cytotoxicity). A potent PROTAC should have a CC50 significantly higher than its DC50.
Phase 3: In Vivo Evaluation
For PROTACs intended for therapeutic development, in vivo studies are necessary to evaluate their pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles.
Pharmacokinetics (PK) / DMPK
PK studies measure how the body absorbs, distributes, metabolizes, and excretes the PROTAC (ADME). These studies are typically performed in animal models like mice or rats. Key parameters include half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). Given the unique properties of PROTACs, specialized DMPK strategies are often required.
Pharmacodynamics (PD)
PD studies link drug exposure (PK) to the biological effect. For PROTACs, the primary PD marker is the level of the target protein in relevant tissues (e.g., tumor tissue in a xenograft model). Tissues are collected from treated animals at various time points, and target protein levels are quantified by Western blot, immunohistochemistry (IHC), or mass spectrometry to confirm in vivo target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HU [thermofisher.com]
Application Note & Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to quantify the degradation of a target protein of interest (POI) induced by a Proteolysis-Targeting Chimera (PROTAC).
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They achieve this by co-opting the cell's own ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4] This dual binding action brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex. Within this complex, the E3 ligase tags the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.
Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein. Western blotting is a cornerstone technique for assessing the efficacy of a PROTAC by quantifying the reduction in target protein levels. Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Principle of the Assay
The protocol involves treating cultured cells with varying concentrations of a PROTAC over a specific time course. After treatment, cells are lysed to release their protein content. Total protein concentration is measured to ensure equal loading of samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, which separates proteins by size. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). This membrane is probed with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the light signal, which is proportional to the amount of protein, is captured by an imaging system. The intensity of the protein bands is measured using densitometry software and normalized to a loading control (a stable housekeeping protein) to accurately determine the percentage of degradation relative to an untreated control.
Visualized Mechanisms and Workflows
PROTAC Mechanism of Action
Experimental Workflow for Western Blot Analysis
Detailed Experimental Protocol
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast SDS-PAGE gels (or reagents to cast gels)
-
Electrophoresis running buffer (e.g., Tris/Glycine/SDS)
-
Transfer buffer (e.g., Tris/Glycine/Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Cell Culture and Treatment
-
Seed Cells: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest.
-
Prepare PROTAC Dilutions: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical dose-response experiment might include concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at a final concentration ≤0.1%).
-
Treat Cells: Remove the old medium and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours). The optimal time should be determined in a preliminary time-course experiment.
Cell Lysis and Protein Quantification
-
Wash Cells: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse Cells: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) to each well.
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysates on ice for 30 minutes. Clarify the lysates by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Prepare Samples: Based on the protein quantification, calculate the volume of lysate needed for equal protein loading (typically 20-40 µg per lane). Add 4x Laemmli sample buffer to a final concentration of 1x and bring all samples to the same final volume with lysis buffer.
-
Denature Proteins: Boil the samples at 95-100°C for 5-10 minutes.
-
Load and Run Gel: Load the denatured samples onto an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer Proteins: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For larger proteins, a wet transfer is often more efficient.
Immunoblotting and Detection
-
Block Membrane: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash: Wash the membrane three times with TBST for 5-10 minutes each.
-
Loading Control: Re-probe the membrane with a primary antibody for a loading control (e.g., GAPDH) following steps 2-5.
-
Signal Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.
Data Presentation and Analysis
Densitometry
-
Quantify the band intensity for the POI and the loading control in each lane using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to its corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
Formula: % Protein Remaining = (Normalized POI Intensity of Sample / Normalized POI Intensity of Vehicle Control) * 100 % Degradation = 100 - % Protein Remaining
Quantitative Data Summary
The summarized data can be used to generate a dose-response curve to determine the DC50 and Dmax values.
Table 1: Dose-Response of PROTAC-X on Target Protein Y after 24h Treatment
| PROTAC-X Conc. (nM) | Normalized POI Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) | % Degradation |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | 100.0% | 0.0% |
| 0.1 | 0.95 | 95.0% | 5.0% |
| 1 | 0.78 | 78.0% | 22.0% |
| 10 | 0.52 | 52.0% | 48.0% |
| 30 | 0.25 | 25.0% | 75.0% |
| 100 | 0.11 | 11.0% | 89.0% |
| 300 | 0.09 | 9.0% | 91.0% |
| 1000 | 0.15 | 15.0% | 85.0% |
| 3000 | 0.28 | 28.0% | 72.0% |
Note: The increase in protein remaining at high concentrations (e.g., 1000-3000 nM) is indicative of the "hook effect," a phenomenon where the formation of productive ternary complexes is impaired by excess PROTAC.
Table 2: Time-Course of Protein Y Degradation with 100 nM PROTAC-X
| Treatment Time (hours) | Normalized POI Intensity (Arbitrary Units) | % Protein Remaining (Relative to Vehicle) | % Degradation |
|---|---|---|---|
| 0 (Vehicle) | 1.00 | 100.0% | 0.0% |
| 2 | 0.85 | 85.0% | 15.0% |
| 4 | 0.65 | 65.0% | 35.0% |
| 8 | 0.30 | 30.0% | 70.0% |
| 16 | 0.12 | 12.0% | 88.0% |
| 24 | 0.11 | 11.0% | 89.0% |
DC50 and Dmax Calculation
Plot the % Degradation versus the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in graphing software like GraphPad Prism to calculate the DC50 and Dmax values.
-
DC50: The concentration at which 50% of the maximum degradation effect is observed.
-
Dmax: The maximal degradation percentage achieved.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Low protein expression in the cell line. - Insufficient protein loaded. - Ineffective primary or secondary antibody. - Inefficient protein transfer. | - Confirm protein expression with a positive control lysate. - Load more protein (30-50 µg). - Titrate antibodies to find optimal concentration. - For large proteins, use a wet transfer and decrease methanol in the transfer buffer. |
| High Background | - Insufficient blocking. - Antibody concentration too high. - Insufficient washing. - Membrane dried out. | - Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk). - Reduce antibody concentrations. - Increase the number and duration of TBST washes. - Ensure the membrane remains submerged during all incubation steps. |
| Non-Specific Bands | - Sample degradation. - Primary antibody is not specific. - Secondary antibody cross-reactivity. | - Always use fresh lysis buffer with protease/phosphatase inhibitors and keep samples on ice. - Run a negative control (e.g., lysate from a knockout cell line) to confirm antibody specificity. - Use a cross-adsorbed secondary antibody. |
| Inconsistent Degradation Results | - Cell confluency or passage number varies. - Inconsistent treatment times or PROTAC concentrations. - Uneven protein loading. | - Maintain consistent cell culture practices. - Ensure accurate pipetting of PROTAC dilutions. - Be meticulous with protein quantification and loading calculations. Double-check the loading control blot for evenness. |
References
Application Notes: Cell Permeability Assays for Cl-C6-PEG4-O-CH2COOH based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule's success is critically dependent on its ability to cross the cell membrane to engage its intracellular target and E3 ligase.[1][2] This presents a significant challenge, as PROTACs are typically large molecules with high molecular weights (often exceeding 800 Da), placing them "beyond the Rule of 5" (bRo5) space and predisposing them to poor passive permeability.[3]
The linker component, which connects the target-binding and E3 ligase-binding moieties, is a key determinant of a PROTAC's physicochemical properties, including its permeability. The Cl-C6-PEG4-O-CH2COOH linker possesses distinct features that influence its behavior:
-
PEG4 (Polyethylene Glycol) unit: PEG linkers are known to enhance solubility and can adopt folded conformations in nonpolar environments, like the cell membrane, which can shield polar groups and improve permeability.
-
C6 alkyl chain: This provides a degree of lipophilicity and flexibility.
-
Terminal Carboxylic Acid (-COOH): This group increases polarity and introduces a negative charge at physiological pH, which can hinder passive diffusion but may also open avenues for active transport or be exploited for prodrug strategies.
This document provides detailed protocols for essential cell permeability assays tailored for researchers working with PROTACs featuring the this compound linker or similar structures.
Permeability Assessment Strategy
A multi-assay approach is recommended to build a comprehensive permeability profile, distinguishing between passive diffusion and active transport.
Figure 1. Recommended workflow for assessing PROTAC cell permeability.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to evaluate passive membrane diffusion, making it an excellent initial screening tool. It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.
Figure 2. Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
-
Prepare Lipid Membrane: Coat the filter of each well in a 96-well donor plate with 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane). Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds (see Table 1) in DMSO to create 10 mM stock solutions. Dilute the stock into a buffer simulating the gut lumen (e.g., pH 5.5-6.5) to a final concentration of 10-100 µM. The final DMSO concentration should be kept below 1%.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubation: Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where: V_D and V_A are volumes of donor and acceptor wells, A is the membrane area, t is time, C_A(t) is the acceptor concentration at time t, and C_equilibrium is the theoretical equilibrium concentration.
Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium. It is considered a gold standard for predicting in vivo oral absorption as it accounts for passive diffusion, paracellular flux, and active transport mechanisms (both uptake and efflux).
Figure 3. Bidirectional transport across a Caco-2 cell monolayer.
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 18-22 days until a confluent, differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value >300 Ω·cm² is generally acceptable. Also, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Buffer: Use Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. Due to the nature of PROTACs, adding 0.25% Bovine Serum Albumin (BSA) to the buffer can improve recovery and solubility.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test PROTAC (final concentration 1-10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.
-
Basolateral to Apical (B→A): Add the test PROTAC to the basolateral (donor) compartment and fresh buffer to the apical (acceptor) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.
-
Sampling & Quantification: At the end of the incubation, take samples from both donor and acceptor compartments. Analyze the concentration of the PROTAC using LC-MS/MS.
-
Calculations:
-
Calculate Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the PROTAC is a substrate of an efflux transporter (e.g., P-gp or BCRP).
-
Data Presentation & Interpretation
Summarizing data in a clear, tabular format is crucial for comparing the permeability profiles of different PROTACs. The following tables present hypothetical but realistic data for a PROTAC with a this compound linker, hereafter referred to as "PROTAC-X".
Table 1: Hypothetical PAMPA Permeability Data
| Compound | Papp (10⁻⁶ cm/s) | Permeability Class | Expected Behavior |
| Atenolol (Low Control) | < 1.0 | Low | Poor passive diffusion |
| PROTAC-X | 2.5 | Moderate | Moderate passive diffusion potential |
| Propranolol (High Control) | > 10.0 | High | Good passive diffusion |
Interpretation: The moderate Papp value for PROTAC-X suggests it has some capacity for passive diffusion, likely aided by the flexible PEG and alkyl components of the linker allowing for conformational masking of polar groups. However, this value is lower than typical small molecules, as expected for a bRo5 compound.
Table 2: Hypothetical Caco-2 Bidirectional Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate? |
| Atenolol (Low Control) | 0.2 | 0.3 | 1.5 | Low | No |
| PROTAC-X | 0.8 | 9.6 | 12.0 | Low | Yes (Strong) |
| Propranolol (High Control) | 15.0 | 14.5 | 0.97 | High | No |
Interpretation:
-
Low A→B Permeability: The A→B permeability of PROTAC-X is low, which is a common observation for high molecular weight PROTACs.
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High Efflux Ratio: The ER of 12.0 strongly indicates that PROTAC-X is a substrate for active efflux transporters. The terminal carboxylic acid is a common recognition motif for transporters like BCRP or MRPs. This active efflux is likely the primary barrier to net intracellular accumulation, overriding its moderate passive diffusion potential observed in the PAMPA assay.
-
PAMPA vs. Caco-2: The discrepancy between the PAMPA (moderate permeability) and Caco-2 (low A→B permeability) results highlights the importance of cell-based assays. PAMPA over-predicted the net permeability by not accounting for active efflux. This underscores why Caco-2 is often recommended as a more useful measurement for PROTACs.
For a PROTAC utilizing the this compound linker, permeability assessment requires a nuanced approach. While the PEG and alkyl components may confer a degree of passive permeability, the terminal carboxylic acid is a significant liability, likely making the molecule a strong substrate for efflux pumps. The provided protocols for PAMPA and Caco-2 assays offer a robust framework for quantifying these effects. Overcoming the observed efflux may require medicinal chemistry strategies such as prodrugging the carboxylic acid or designing linkers that avoid recognition by efflux transporters.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Ubiquitination Assay for a Novel PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2][3] A PROTAC molecule consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
The critical first step in the mechanism of action of a PROTAC is the ubiquitination of the target protein. Therefore, a robust in vitro ubiquitination assay is an essential tool for the discovery and characterization of novel PROTACs. This assay allows for the direct assessment of a PROTAC's ability to facilitate the transfer of ubiquitin to its intended target in a controlled, cell-free environment. This application note provides a detailed protocol for performing an in vitro ubiquitination assay for a novel PROTAC, including data interpretation and visualization of the underlying biological processes.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a test tube. This includes the E1 activating enzyme, an E2 conjugating enzyme, a specific E3 ligase, ubiquitin, the target protein, and the PROTAC molecule being tested. The reaction is initiated by the addition of ATP, which provides the energy for the enzymatic cascade. Successful PROTAC-mediated ubiquitination results in the covalent attachment of one or more ubiquitin molecules to the target protein. The extent of this ubiquitination can then be detected and quantified using various methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for the in vitro ubiquitination assay.
Caption: PROTAC Mechanism of Action.
Caption: In Vitro Ubiquitination Assay Workflow.
Experimental Protocol
Materials and Reagents
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Recombinant Proteins:
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Human E1 activating enzyme (e.g., UBE1)
-
Human E2 conjugating enzyme (e.g., UbcH5b)
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Human E3 ligase (e.g., VHL or Cereblon complex)
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Target Protein of Interest (POI)
-
Ubiquitin (wild-type or biotinylated)
-
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PROTAC: Novel PROTAC molecule dissolved in DMSO
-
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1 mM DTT)
-
ATP Solution (100 mM stock in water)
-
DMSO (for controls)
-
SDS-PAGE Sample Buffer (e.g., 4X Laemmli buffer)
-
-
Detection Reagents:
-
Primary antibody against the target protein
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blotting apparatus
-
Gel imaging system
-
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw all recombinant proteins, ubiquitin, and ATP on ice.
-
Prepare serial dilutions of the novel PROTAC in DMSO. A typical concentration range to test is from 1 nM to 10 µM.
-
Prepare a master mix of the ubiquitination reaction components (excluding ATP and PROTAC) in the reaction buffer. The final concentrations in the reaction should be optimized, but a good starting point is:
-
E1 enzyme: 100 nM
-
E2 enzyme: 500 nM
-
E3 ligase: 200 nM
-
Target Protein: 200 nM
-
Ubiquitin: 10 µM
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of the master mix.
-
Add the desired concentration of the PROTAC or DMSO as a negative control.
-
Pre-incubate the reaction mixture at room temperature for 15 minutes to allow for the formation of the ternary complex.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 5 mM.
-
Mix gently and incubate the reaction at 37°C for 1-2 hours in a thermomixer or water bath.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 4X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
Detection of Ubiquitination:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. This will allow for the visualization of higher molecular weight bands corresponding to the ubiquitinated target protein. A "ladder" of bands may appear, representing the addition of multiple ubiquitin molecules.
-
Alternatively, if using biotinylated ubiquitin, the membrane can be probed with streptavidin-HRP.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Presentation and Analysis
The results of the in vitro ubiquitination assay can be presented both qualitatively and quantitatively.
Qualitative Analysis
The primary qualitative output is the Western blot image. A successful PROTAC will induce the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein. The intensity of these upper bands should increase with increasing concentrations of the PROTAC, although a "hook effect" (a decrease in ubiquitination at very high PROTAC concentrations) may be observed.
Quantitative Analysis
For a more rigorous comparison of different PROTACs, the Western blot bands can be quantified using densitometry software. The percentage of ubiquitinated target protein can be calculated as follows:
% Ubiquitination = (Intensity of Ubiquitinated Bands) / (Total Intensity of all Target Protein Bands) * 100
The results can be summarized in a table to facilitate comparison across different PROTAC concentrations and controls.
| PROTAC Concentration | % Ubiquitinated Target Protein (Mean ± SD, n=3) |
| 0 nM (DMSO) | 5.2 ± 1.1 |
| 1 nM | 15.8 ± 2.5 |
| 10 nM | 45.3 ± 4.2 |
| 100 nM | 78.9 ± 6.8 |
| 1 µM | 85.1 ± 5.5 |
| 10 µM | 60.7 ± 7.1 |
From this data, a dose-response curve can be plotted to determine the half-maximal ubiquitination concentration (UC50).
Alternative Detection Methods
While Western blotting is a standard and reliable method, other techniques can be employed for higher throughput or more quantitative analysis:
-
ELISA-based assays: These assays use specific capture and detection antibodies to quantify the amount of ubiquitinated target protein.
-
Fluorescence-based assays: Techniques such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA can provide a more direct and often more sensitive readout of ubiquitination in a plate-based format, making them suitable for high-throughput screening.
-
Mass Spectrometry (MS): MS can be used to identify the specific lysine residues on the target protein that are being ubiquitinated, providing detailed mechanistic insights.
Conclusion
The in vitro ubiquitination assay is a powerful and indispensable tool in the development of novel PROTACs. It provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein, a critical step for its mechanism of action. By following this detailed protocol and carefully analyzing the data, researchers can effectively screen and characterize new PROTAC candidates, accelerating the drug discovery process.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with a PROTAC Linker 4 based PROTAC
This technical support center provides troubleshooting guides and FAQs for researchers encountering low degradation efficiency with PROTACs, with a specific focus on those utilizing a PEG4-based linker (commonly referred to as PROTAC Linker 4).
Frequently Asked Questions (FAQs)
Q1: What is PROTAC Linker 4 and how does it impact my experiment?
PROTAC Linker 4 typically refers to a polyethylene glycol (PEG) based linker with four repeating ethylene glycol units. The linker is a critical component of a PROTAC, connecting the ligands for the target Protein of Interest (POI) and the E3 ubiquitin ligase.[1][][3] Its length, flexibility, and chemical properties are pivotal for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4][5] A PEG4 linker offers good solubility but its specific length and flexibility may not be optimal for all target-E3 ligase pairs, potentially leading to inefficient degradation.
Q2: My PROTAC shows low or no degradation. What are the most common initial checks?
First, verify the identity, purity, and stability of your PROTAC compound using methods like LC-MS. Ensure your stock solutions are prepared fresh and stored correctly. Second, confirm that your cell line expresses both the target protein and the recruited E3 ligase (e.g., Cereblon or VHL) at sufficient levels. Finally, perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) to rule out that you are using a suboptimal concentration or observing the "hook effect".
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. To identify and mitigate this, it is essential to perform a dose-response experiment across a wide range of concentrations to find the optimal concentration window for degradation.
Q4: How do I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that the degradation is dependent on the ubiquitin-proteasome system (UPS), you should perform a co-treatment experiment with a proteasome inhibitor. Pre-incubate your cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) for 1-2 hours before adding your PROTAC. If the PROTAC is functioning correctly, the proteasome inhibitor should prevent the degradation of your target protein, leading to its "rescue".
Q5: I see high cellular toxicity. What could be the cause?
Toxicity can arise from several factors. High concentrations of the PROTAC or the solvent (e.g., DMSO) can be toxic to cells. Toxicity may also be an "on-target" effect if the protein you are degrading is essential for cell viability. Alternatively, your PROTAC could be causing off-target degradation of other essential proteins. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to determine the toxicity profile.
Systematic Troubleshooting Guide for Low Degradation Efficiency
Use this step-by-step guide to diagnose the root cause of poor PROTAC performance.
Step 1: Foundational Checks - Is the issue with the compound or the system?
Before diving into complex cellular assays, it's crucial to validate your tools and experimental setup.
-
Compound Integrity: Confirm the purity (>95%), identity (by LC-MS and NMR), and stability of your PROTAC. Degradation of the compound can lead to a complete loss of activity.
-
Cell System Viability: Ensure your cells are healthy, within a low passage number, and not overgrown. Stressed cells can have altered protein expression and degradation machinery.
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Expression of Key Components: Use Western Blot to confirm robust expression of your target protein and the specific E3 ligase (e.g., VHL, CRBN) your PROTAC is designed to recruit. Efficacy is dependent on the availability of these components.
Step 2: Target Engagement - Is the PROTAC binding the target protein in cells?
A PROTAC must first bind to its target to initiate degradation. Poor cell permeability or lack of binding will result in no degradation.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify target engagement in intact cells. Binding of the PROTAC to the target protein stabilizes it against thermal denaturation, causing a "shift" in its melting temperature. No shift suggests a problem with either cell permeability or target binding.
Step 3: Ternary Complex Formation - Is the PROTAC bridging the target and E3 ligase?
The formation of a stable and productive ternary complex is the cornerstone of PROTAC action and a frequent point of failure. The geometry and stability of this complex, dictated heavily by the linker, are critical for efficient ubiquitination.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP) Co-IP can be used to detect the formation of the ternary complex in cells. By pulling down the E3 ligase, you can blot for the presence of the target protein, which should increase in the presence of a functional PROTAC. It is crucial to perform this experiment in the presence of a proteasome inhibitor to prevent the degradation of the complex components.
Step 4: Target Ubiquitination - Is the target protein being tagged for destruction?
If a ternary complex forms but degradation is still low, the complex may not be oriented correctly for efficient ubiquitin transfer from the E2-E3 machinery to the target protein.
-
Recommended Experiment: In-Cell Ubiquitination Assay This assay directly measures the ubiquitination of the target protein. The target protein is immunoprecipitated from cell lysates, and the resulting pull-down is analyzed by Western Blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal (appearing as a high-molecular-weight smear) upon PROTAC treatment indicates successful ubiquitination.
Data Presentation
Table 1: Influence of Linker Type and Length on PROTAC Efficiency
This table presents hypothetical, yet representative, data illustrating how linker modifications can impact degradation efficiency. The optimal linker is system-dependent.
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Interpretation |
| Compound A | Alkyl | 12 | 250 | 65 | Moderate potency and degradation. |
| Compound B | PEG4 | 15 | 550 | <20 | Low efficiency; suggests suboptimal geometry for ternary complex. |
| Compound C | PEG6 | 21 | 50 | 92 | Good potency and high degradation; better fit for the complex. |
| Compound D | Rigid Piperazine | 14 | 15 | 95 | High potency; rigid linker may pre-organize ligands for optimal binding. |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximal percentage of protein degradation achievable.
Visualizations
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC degradation efficiency.
Caption: Standard experimental workflow for Western Blot analysis.
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
This protocol assesses the PROTAC-dependent interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Crucially, co-treat with a proteasome inhibitor (e.g., 10 µM MG-132 for 2-4 hours) to prevent degradation of the target.
-
Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Pull-down: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Laemmli sample buffer and boiling.
-
Western Blot: Analyze the eluates by Western Blot, probing for the target protein, the E3 ligase, and relevant controls. An increased signal for the co-immunoprecipitated partner in the PROTAC-treated sample indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay
This protocol detects the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC and a vehicle control. Co-treat with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM) to preserve ubiquitin chains.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein as described in Protocol 2 (Steps 3-6).
-
Elution: Elute the bound proteins.
-
Western Blot: Analyze the eluates by Western Blot. Probe one membrane with an antibody against the target protein to confirm successful pull-down. Probe a second, identical membrane with a pan-ubiquitin antibody (e.g., P4D1 or FK2). A high-molecular-weight smear in the PROTAC-treated lane of the ubiquitin blot indicates poly-ubiquitination of the target protein.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the linker length of your Proteolysis Targeting Chimeras (PROTACs) for improved degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker.[1] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's primary function is to bridge these two entities, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[]
The length of the linker is a critical parameter because it dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[5]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
If the linker is too long, it may lead to the formation of an unproductive ternary complex where the lysine residues on the POI are not correctly positioned for ubiquitination. It can also lead to an increased "hook effect".
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs are flexible alkyl and polyethylene glycol (PEG) chains.
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.
-
PEG Chains: These linkers can enhance the solubility and cell permeability of the PROTAC molecule.
More recently, rigid linkers incorporating structures like piperazine, piperidine, and triazoles have been used to reduce the conformational flexibility of the PROTAC, which can sometimes lead to more stable ternary complexes.
Q3: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also influence the stability of the ternary complex and, consequently, degradation efficiency.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation.
This is a common challenge in PROTAC development. Here are several potential causes and troubleshooting steps:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to support the formation of a stable and productive ternary complex. The spatial orientation of the POI and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor adjustments in length can dramatically impact degradation efficacy.
-
-
Poor Ternary Complex Formation: The linker might not be promoting favorable protein-protein interactions between the POI and the E3 ligase.
-
Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to directly assess the formation and stability of the ternary complex.
-
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Solution: Modify the linker to improve the PROTAC's physicochemical properties. For example, incorporating PEG units can enhance solubility. Cellular uptake can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA).
-
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.
-
Solution: Conduct cellular uptake and efflux assays to determine the intracellular concentration of your PROTAC.
-
Experimental Workflow for Troubleshooting Poor Degradation
Problem 2: I am observing a significant "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.
-
Solution 1: Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Solution 2: Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.
Visualizing the Hook Effect
Quantitative Data Summary
The following tables summarize hypothetical but representative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Alkyl Linker Length on BRD4 Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-L1 | Alkyl | 8 | >1000 | <10 |
| BRD4-L2 | Alkyl | 10 | 250 | 45 |
| BRD4-L3 | Alkyl | 12 | 50 | 85 |
| BRD4-L4 | Alkyl | 14 | 75 | 80 |
| BRD4-L5 | Alkyl | 16 | 300 | 50 |
Table 2: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ER-L1 | PEG | 9 | 500 | 30 |
| ER-L2 | PEG | 12 | 150 | 70 |
| ER-L3 | PEG | 16 | 25 | 95 |
| ER-L4 | PEG | 19 | 100 | 80 |
| ER-L5 | PEG | 21 | 400 | 40 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC compounds for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and image the blot using a chemiluminescence detector.
-
Data Analysis: Perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. This will allow for the determination of the ternary complex binding affinity.
PROTAC-Mediated Protein Degradation Pathway
References
Technical Support Center: Optimizing PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor cell permeability of your synthesized PROTACs.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays. Is poor cell permeability the likely cause?
A: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the typical molecular weight and polar surface area limits of traditional small-molecule drugs (a concept known as "beyond the Rule of Five").[1][2] These characteristics can hinder their ability to efficiently cross the cell membrane and reach their intracellular targets.[1]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for a PROTAC's ability to permeate cells. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable.[1] Key factors to consider include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively impact passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit their ability to cross the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. Strategies like replacing amide bonds with esters can decrease the HBD count and improve permeability.
-
Lipophilicity (LogP): An optimal LogP is crucial. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane is vital. This "chameleonic" behavior, often facilitated by intramolecular hydrogen bonds, can shield polar groups and enhance permeability.
Q3: How can I experimentally measure the cell permeability of my PROTAC?
A: There are several established assays to quantify PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.
Q4: What strategies can I employ to improve the cell permeability of my PROTAC?
A: Several rational design strategies can be used to enhance cell permeability:
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Linker Optimization: The linker is a key area for modification. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers, or incorporating cyclic moieties like piperazine, can improve permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and increase lipophilicity, leading to improved permeability.
-
Prodrug Approach: Masking polar functional groups with lipophilic, cleavable moieties can create a prodrug that more easily crosses the cell membrane. Once inside the cell, endogenous enzymes cleave the masking group to release the active PROTAC.
-
In-cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors. The two components are designed to enter the cell independently and then react via a bio-orthogonal "click" reaction to form the active PROTAC.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, a PROTAC can be conjugated to an antibody that recognizes a specific cell surface receptor on target cells. The antibody facilitates internalization of the PROTAC.
Troubleshooting Guide
Problem: Low or no target degradation observed in cellular assays.
This troubleshooting guide provides a systematic approach to diagnose and resolve issues related to poor PROTAC efficacy in cells, with a focus on cell permeability.
Data Summary Tables
Table 1: Impact of Linker Composition on PROTAC Permeability and Degradation
| PROTAC System (Target-E3 Ligase) | Linker Type | Permeability (Papp x 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BET-VHL | Amide Linker | 0.03 | 25 | >90 | |
| BET-VHL | Ester Linker (OMZ1) | 0.3 | 10 | >90 | |
| BET-VHL | Amide Linker (ARV-771) | 0.2 | 5 | >90 | |
| BET-VHL | Ester Linker (OARV-771) | 0.3 | 2.5 | >90 | |
| TBK1-CRBN | Alkyl/Ether | - | >1000 | No degradation | |
| TBK1-CRBN | PEG | - | 180 | ~60 |
Table 2: Quantitative Comparison of Permeability Enhancement Strategies
| PROTAC | Strategy | Permeability (Papp x 10⁻⁶ cm/s) | Fold Improvement | Reference |
| BRD4 Degrader (Amide) | Amide-to-Ester Substitution | 0.03 | - | |
| BRD4 Degrader (Ester) | Amide-to-Ester Substitution | 0.3 | 10 | |
| AR Degrader (Cereblon) | - | 1.7 (A2B) | - | |
| AR Degrader (VHL) | - | <0.1 (A2B) | - |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well microtiter filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plate
-
Lipid solution (e.g., 10% lecithin in dodecane)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Coat each well of the filter plate with the lipid solution and allow the solvent to evaporate completely.
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill each well of the acceptor plate with PBS (pH 7.4).
-
Donor Plate: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
-
Assemble the PAMPA Sandwich: Place the filter plate (donor) on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
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Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Caco-2 Permeability Assay
This cell-based assay evaluates the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
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Transwell inserts (e.g., 24-well format)
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
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Hanks' Balanced Salt Solution (HBSS)
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PROTAC stock solution
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LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the PROTAC dosing solution in HBSS.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the PROTAC dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the PROTAC dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the PROTAC is a substrate for active efflux transporters.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the PROTAC binds to its target protein within intact cells.
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blot reagents and antibodies for the target protein
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a PROTAC to its target or the E3 ligase in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
PROTAC
-
Nano-Glo® substrate
-
Luminometer capable of filtered luminescence measurements
Procedure:
-
Cell Preparation: Plate the cells expressing the NanoLuc®-fusion protein in a white, 96-well plate.
-
Assay Setup:
-
Add the NanoBRET™ tracer to the cells.
-
Add the PROTAC at various concentrations.
-
-
Substrate Addition: Add the Nano-Glo® substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the NanoBRET™ ratio with increasing PROTAC concentration indicates competitive binding and target engagement.
Visualizations
References
Technical Support Center: Synthesis of Cl-C6-PEG4-O-CH2COOH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cl-C6-PEG4-O-CH2COOH, a bifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly HaloPROTACs.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound conjugates in a question-and-answer format.
Question 1: I am seeing low yield in my conjugation reaction when coupling the carboxylic acid end of the linker to an alcohol or amine. What are the potential causes and solutions?
Answer:
Low yields in conjugation reactions involving the carboxylic acid moiety of the this compound linker can stem from several factors.
Potential Causes:
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Incomplete Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an alcohol or amine is often inefficient.[4][5] Activation of the carboxylic acid is a crucial step.
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Side Reactions with Coupling Agents: Carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) can form stable N-acylurea byproducts, which reduces the amount of activated linker available for the desired reaction.
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Hydrolysis of the Activated Ester: If the reaction is performed in the presence of water, the activated ester intermediate can hydrolyze back to the carboxylic acid.
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Steric Hindrance: Sterically hindered alcohols or amines may react slowly, leading to lower yields.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can all contribute to low yields.
Solutions:
-
Ensure Efficient Carboxylic Acid Activation:
-
Use a reliable coupling agent system such as DCC with a catalyst like 4-Dimethylaminopyridine (DMAP). DMAP accelerates the esterification and suppresses the formation of N-acylurea.
-
Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the activated linker.
-
Optimize Reaction Parameters:
-
For sterically hindered substrates, increasing the reaction time or temperature may be necessary.
-
A summary of typical reaction conditions for Steglich esterification is provided in the table below.
-
-
Consider Alternative Coupling Reagents: Other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) can also be effective.
Question 2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
The presence of two reactive functional groups, a chloroalkane and a carboxylic acid, on the this compound linker can lead to several potential side reactions.
Potential Side Reactions:
-
Intramolecular Cyclization: Under basic conditions, the carboxylate can potentially displace the chloride intramolecularly to form a cyclic ester (lactone).
-
Reaction at the Chloroalkane Terminus: If your nucleophile (e.g., an amine) is intended to react with the carboxylic acid, it could also react with the chloroalkane via nucleophilic substitution, leading to a mixture of products.
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Hydrolysis of the Chloroalkane: In the presence of water, particularly at elevated temperatures, the chloroalkane can undergo hydrolysis to form an alcohol.
-
Formation of N-acylurea: As mentioned previously, this is a common side product when using DCC as a coupling agent.
Solutions:
-
Employ an Orthogonal Protection Strategy: To prevent unwanted reactions at one of the functional groups while reacting the other, an orthogonal protecting group strategy is recommended. For example, the carboxylic acid can be protected as an ester (e.g., a t-butyl ester) while reacting the chloroalkane, and then deprotected to allow for subsequent conjugation.
-
Control Reaction Conditions to Favor Chemoselectivity:
-
Amide bond formation from the carboxylic acid is typically faster and occurs under milder conditions than the substitution of a primary chloroalkane. By carefully controlling stoichiometry and reaction time, you can favor the reaction at the carboxyl group.
-
The rate of hydrolysis of primary haloalkanes increases with temperature and is dependent on the specific halogen (I > Br > Cl). To minimize hydrolysis, conduct reactions at the lowest effective temperature.
-
-
Purification: If side products are unavoidable, careful purification by chromatography is necessary to isolate the desired conjugate.
Question 3: I am having difficulty purifying my final this compound conjugate. What purification methods are most effective?
Answer:
Purification of PEGylated molecules can be challenging due to their solubility in a wide range of solvents and their tendency to be oils or waxy solids.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method for purifying PEGylated compounds.
-
Normal-phase silica gel chromatography: Can be effective, but the polarity of the PEG chain may lead to streaking. A gradient elution with a polar solvent system is often required.
-
Reverse-phase chromatography (e.g., C18): Often a good choice for PEGylated molecules, using a gradient of water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
-
Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purifications.
-
Removal of DCC/DCU and DMAP:
-
The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents and can often be removed by filtration. Chilling the reaction mixture can further promote its precipitation.
-
DMAP can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), provided your product is not acid-labile.
-
Troubleshooting Purification:
-
Co-elution of Impurities: If impurities co-elute with your product, try a different solvent system or a different type of chromatography (e.g., switching from normal-phase to reverse-phase).
-
Product is an Oil: If your product is a non-crystalline oil, purification by chromatography is essential.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at -20°C and protected from light. PEG-containing molecules can be sensitive to light and oxidation.
Q2: How can I confirm the identity and purity of my synthesized conjugate?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate by identifying the characteristic peaks of the linker and the conjugated molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm successful conjugation. Techniques like Electrospray Ionization (ESI) are commonly used.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q3: What is the role of the PEG4 linker in my conjugate?
A3: The polyethylene glycol (PEG) linker offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system.
-
Flexible Spacer: The PEG linker provides a flexible spacer between the two ends of the bifunctional molecule, which can be crucial for the biological activity of molecules like PROTACs.
Quantitative Data Summary
The following table summarizes typical reaction conditions for a Steglich esterification, a common method for conjugating the carboxylic acid end of the linker.
| Parameter | Recommended Condition | Reference |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | |
| Solvent | Anhydrous Dichloromethane (DCM) or similar aprotic solvent | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 1-12 hours |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification of this compound with an Alcohol
-
Dissolve the alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the filter cake with cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester conjugate.
Visualizations
Caption: Experimental workflow for the synthesis of a this compound conjugate.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Potential side reactions during conjugation.
References
Technical Support Center: Optimizing PROTAC Synthesis with Cl-C6-PEG4-O-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and success rate of Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on utilizing the Cl-C6-PEG4-O-CH2COOH linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a bifunctional linker molecule commonly used in the synthesis of PROTACs. It features a chloroalkane (Cl-C6) group on one end and a carboxylic acid (-COOH) on the other, connected by a polyethylene glycol (PEG4) chain. This linker is particularly integral to the creation of "HaloPROTACs," which are designed to target HaloTag fusion proteins for degradation[1]. The chloroalkane moiety covalently binds to the HaloTag, while the carboxylic acid allows for coupling to an E3 ligase ligand, typically via an amide bond. The PEG4 component enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule[2].
Q2: What are the most common challenges when using this compound in PROTAC synthesis?
A2: The most frequently encountered challenges include:
-
Low Amide Coupling Yield: Difficulty in forming the amide bond between the linker's carboxylic acid and an amine on the E3 ligase ligand is a primary obstacle. This can be due to steric hindrance, the low nucleophilicity of the amine, or suboptimal reaction conditions.
-
Difficult Purification: The flexible nature of the PEG chain and the overall high molecular weight of PROTACs can make purification by standard column chromatography challenging. Often, reverse-phase HPLC is required to achieve high purity[3][4][5].
-
Side Reactions: The use of coupling reagents can lead to side products. For instance, reagents like HBTU can sometimes cause guanidinylation of free amines if not used in appropriate molar ratios. With carbodiimide reagents, the formation of an unreactive N-acylurea byproduct can occur.
-
Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is susceptible to hydrolysis, especially in the presence of moisture, which will revert it to the starting carboxylic acid and reduce the overall yield.
Q3: Which coupling reagents are recommended for forming an amide bond with this linker?
A3: Several peptide coupling reagents are effective for this transformation. The choice often depends on the specific substrates and the scale of the reaction. Commonly used and recommended reagents include:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Known for its high efficiency and low rate of racemization, making it a popular choice for complex molecules. It is often used with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine).
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another highly effective phosphonium-based reagent that avoids the formation of the carcinogenic byproduct HMPA, which is a concern with the older BOP reagent.
-
HBTU (Hexamethylenetetramine Benzotriazole Uronium): A widely used aminium-based reagent that provides efficient coupling, though care must be taken to avoid side reactions with excess reagent.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic carbodiimide-based method. The addition of HOBt helps to suppress racemization and improve efficiency.
Q4: How can I monitor the progress of the coupling reaction?
A4: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials (linker and E3 ligase ligand) and the formation of the desired product peak with the expected mass-to-charge ratio (m/z).
Q5: What is the "hook effect" and how does the linker play a role?
A5: The "hook effect" is a phenomenon observed in PROTAC activity where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the PROTAC can independently form binary complexes with either the target protein or the E3 ligase, which are non-productive, rather than the desired ternary complex (Target-PROTAC-E3 ligase). The length and flexibility of the linker are critical in facilitating the formation of a stable and productive ternary complex. If the linker is too long or too short, it can hinder the optimal orientation of the two proteins, potentially exacerbating the hook effect.
Troubleshooting Guide: Improving Amide Coupling Yield
This guide provides a systematic approach to troubleshoot and optimize the amide coupling reaction between this compound and an amine-containing E3 ligase ligand.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Carboxylic Acid Activation: The coupling reagent may not be sufficiently potent for your specific substrates. 2. Poor Nucleophilicity of the Amine: The amine on your E3 ligase ligand may be sterically hindered or electronically deactivated. 3. Presence of Moisture: Water in the solvent or on glassware can hydrolyze the activated ester intermediate. 4. Degraded Reagents: The coupling reagent or base may have degraded over time. | 1. Switch to a more powerful coupling reagent. If using EDC/HOBt, consider switching to HATU or PyBOP, which are generally more reactive. 2. Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can help overcome activation energy barriers, but monitor for potential side reactions. 3. Use anhydrous solvents and glassware. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous and that all glassware has been thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use fresh reagents. Open new bottles of coupling reagents and bases if degradation is suspected. |
| Formation of Multiple Side Products | 1. Racemization (if applicable): Chiral centers in the E3 ligase ligand may be susceptible to racemization under the reaction conditions. 2. Side reactions with the coupling reagent: For example, guanidinylation with HBTU. 3. Reaction with other functional groups: Other nucleophilic groups on your molecules could be reacting. | 1. Add a racemization suppressant. HOBt or OxymaPure are commonly used as additives with carbodiimide coupling reagents to minimize racemization. HATU is also known for low racemization rates. 2. Adjust stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. Avoid large excesses of aminium-based reagents. 3. Protect interfering functional groups. If your molecules contain other reactive groups, consider using appropriate protecting groups that can be removed after the coupling step. |
| Difficulty in Purification | 1. Co-elution of product and starting materials/reagents: The polarity of the product may be similar to that of the unreacted starting materials or byproducts. 2. Insoluble byproducts: Some coupling reagents, like DCC, produce insoluble byproducts (dicyclohexylurea - DCU) that can complicate workup. | 1. Optimize chromatographic conditions. Use a gradient elution with reverse-phase HPLC for purification. Acetonitrile/water with 0.1% TFA is a common mobile phase system for PROTACs. 2. Perform an aqueous workup. Before chromatography, perform a liquid-liquid extraction to remove water-soluble impurities. A common procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine. 3. Filter insoluble byproducts. If using a reagent like DCC, filter the reaction mixture through Celite before proceeding with workup and purification. |
Quantitative Data Summary
The following table summarizes representative yields for PROTAC synthesis steps. Note that yields can be highly substrate-dependent.
| Reaction Step | Coupling Reagent | Base | Solvent | Typical Yield Range | Reference |
| Amide coupling of linker to E3 ligase ligand | HATU | DIPEA | DMF | 40-70% | General protocol |
| Amide coupling of linker to E3 ligase ligand | PyBOP | DIPEA | DMF | 45-75% | General protocol |
| Amide coupling of linker to E3 ligase ligand | T3P | - | - | 14-41% | |
| Final PROTAC Purification | Reverse-Phase HPLC | - | ACN/H₂O + TFA | >95% purity |
Experimental Protocols
Protocol 1: Synthesis of VHL-Cl-C6-PEG4-O-CH2-PROTAC (HaloPROTAC)
This protocol is a representative procedure for the amide coupling of the this compound linker to an amine-functionalized von Hippel-Lindau (VHL) E3 ligase ligand. This is based on the synthesis of HaloPROTACs as described by Buckley et al..
Step 1: Activation of the Carboxylic Acid Linker
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the mixture.
-
Stir the solution at room temperature for 15-30 minutes. The solution should become a pale yellow, indicating the formation of the activated HOBt ester.
Step 2: Coupling with the Amine-functionalized VHL Ligand
-
In a separate flask, dissolve the amine-functionalized VHL ligand (e.g., an amino-functionalized derivative of VH032) (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the VHL ligand to the activated linker solution from Step 1.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS every 1-2 hours until the consumption of the limiting reagent is observed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) to obtain the pure HaloPROTAC.
-
Characterize the final product by HRMS and ¹H NMR to confirm its identity and purity.
Visualizations
HaloPROTAC Mechanism of Action
The following diagram illustrates the workflow of how a HaloPROTAC induces the degradation of a HaloTag fusion protein.
Caption: Workflow of HaloPROTAC-induced protein degradation.
Signaling Pathways Targeted by HaloPROTACs
HaloPROTACs have been used to degrade various HaloTag fusion proteins, including kinases involved in critical signaling pathways. Below are simplified diagrams for SGK3 and VPS34 signaling.
SGK3 Signaling Pathway
Serum and glucocorticoid-regulated kinase 3 (SGK3) is involved in cell survival and proliferation, often downstream of PI3K.
Caption: Simplified SGK3 activation pathway.
VPS34 Signaling in Autophagy
Vacuolar protein sorting 34 (VPS34) is a class III PI3K that plays a crucial role in the initiation of autophagy.
Caption: Role of VPS34 in initiating autophagy.
References
- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing E3 Ligase Recruitment for PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing E3 ligase recruitment for novel Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step in optimizing a new PROTAC?
A1: The initial and most critical step is to confirm the formation of a stable ternary complex, which consists of your target Protein of Interest (POI), the PROTAC molecule, and the recruited E3 ubiquitin ligase.[1][2][3][4][5] The stability and cooperativity of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.
Q2: My PROTAC shows low degradation efficiency. What are the potential causes and how can I troubleshoot this?
A2: Low degradation efficiency can stem from several factors. A primary reason could be suboptimal ternary complex formation. Other causes include poor cell permeability of the PROTAC, insufficient expression of the recruited E3 ligase in the chosen cell line, or issues with the linker connecting the target-binding and E3-binding ligands.
To troubleshoot, you should:
-
Verify Ternary Complex Formation: Employ biophysical assays like NanoBRET, FRET, or AlphaLISA to confirm and quantify the formation of the POI-PROTAC-E3 ligase complex.
-
Assess Cell Permeability: Use assays such as the Caco-2 permeability assay to evaluate your PROTAC's ability to cross the cell membrane.
-
Confirm E3 Ligase Expression: Check the expression levels of the targeted E3 ligase (e.g., Cereblon or VHL) in your cell line via Western Blot or qPCR.
-
Optimize the Linker: The length, composition, and attachment points of the linker are crucial for establishing a productive ternary complex geometry. Consider synthesizing a library of PROTACs with varying linkers to identify the optimal design.
Q3: I am observing a bell-shaped dose-response curve, with decreased degradation at higher PROTAC concentrations. What is happening?
A3: This phenomenon is known as the "hook effect". It occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex. This leads to a paradoxical reduction in degradation efficiency at high doses.
Q4: How can I mitigate the "hook effect"?
A4: To mitigate the hook effect, it is essential to perform a comprehensive dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range that maximizes degradation. Additionally, enhancing the cooperativity of the ternary complex through rational PROTAC design can help to reduce the hook effect.
Q5: Should I choose Cereblon (CRBN) or von Hippel-Lindau (VHL) as the E3 ligase for my PROTAC?
A5: The choice between CRBN and VHL depends on several factors, including the subcellular localization of your target protein and the expression profile of the E3 ligase in your target tissue or cell type. CRBN is primarily located in the nucleus, while VHL is predominantly cytoplasmic. VHL-based PROTACs may require more cell-permeable linkers to engage cytoplasmic targets. It's also important to consider that VHL levels can be downregulated in hypoxic conditions, which could impact the efficacy of VHL-recruiting PROTACs in certain tumor microenvironments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No or low target degradation | Inefficient ternary complex formation | Confirm and quantify ternary complex formation using biophysical assays (e.g., NanoBRET, AlphaLISA, FP). |
| Poor cell permeability | Evaluate cell permeability using a Caco-2 assay or similar methods. Modify the linker to improve physicochemical properties. | |
| Low E3 ligase expression | Verify the expression of the recruited E3 ligase in the cell line of interest using Western Blot or qPCR. | |
| Suboptimal linker design | Synthesize and test a range of linkers with varying lengths, compositions, and attachment points. | |
| "Hook effect" observed | Formation of unproductive binary complexes at high concentrations | Perform a detailed dose-response curve over a wide concentration range to identify the optimal concentration (Dmax). |
| Low cooperativity in ternary complex formation | Re-design the PROTAC to enhance favorable protein-protein interactions within the ternary complex. | |
| Off-target effects | Promiscuous binding of the PROTAC | Characterize the selectivity of your PROTAC by assessing its binding to other proteins. Consider redesigning the target-binding warhead for higher specificity. |
| Ubiquitous expression of the E3 ligase | Consider recruiting a tissue-specific E3 ligase if available to minimize off-tissue effects. | |
| Inconsistent results between experiments | PROTAC instability | Assess the chemical and metabolic stability of your PROTAC. Prepare fresh stock solutions for each experiment. |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and treatment duration. |
Experimental Protocols & Methodologies
Ternary Complex Formation Assays
A crucial step in PROTAC development is to experimentally verify and characterize the formation of the ternary complex. Several biophysical assays can be employed for this purpose.
| Assay | Principle | Advantages | Considerations |
| NanoBRET | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescently labeled ligand or protein. | Live-cell compatible, allowing for real-time kinetic measurements of complex formation in a physiological context. | Requires genetic engineering of cells to express the NanoLuc-tagged protein. |
| AlphaLISA/AlphaScreen | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a signal when in close proximity. | Homogeneous, no-wash assay format suitable for high-throughput screening. | Can be prone to interference from components in the assay buffer. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to larger proteins. | Quantitative measurement of binding affinity. | Requires larger amounts of purified proteins and may not be suitable for high-throughput screening of ternary complexes. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | Provides real-time kinetic data on association and dissociation rates. | Requires specialized equipment and immobilization of one of the binding partners. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Provides a complete thermodynamic profile of the binding interaction. | Requires large amounts of highly purified and concentrated proteins. |
Visualizing Key Processes and Workflows
// Nodes PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Ubiquitin [label="Ubiquitin", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_POI [label="Ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degraded_POI [label="Degraded Protein\nFragments", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Recycled_PROTAC [label="PROTAC\n(Recycled)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges PROTAC -> Ternary_Complex [arrowhead=none, color="#5F6368"]; POI -> Ternary_Complex [arrowhead=none, color="#5F6368"]; E3_Ligase -> Ternary_Complex [arrowhead=none, color="#5F6368"]; Ternary_Complex -> Ub_POI [label="Ubiquitination", fontcolor="#202124", color="#EA4335"]; Ubiquitin -> Ternary_Complex [color="#EA4335"]; Ub_POI -> Proteasome [label="Recognition", fontcolor="#202124", color="#5F6368"]; Proteasome -> Degraded_POI [label="Degradation", fontcolor="#202124", color="#5F6368"]; Ternary_Complex -> Recycled_PROTAC [label="Release", style=dashed, fontcolor="#202124", color="#FBBC05"]; Recycled_PROTAC -> Ternary_Complex [style=dashed, color="#FBBC05"]; } enddot Caption: PROTAC Mechanism of Action.
// Nodes Start [label="Start: New PROTAC Synthesized", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation_Assay [label="Perform Cellular\nDegradation Assay\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation_Observed [label="Sufficient Degradation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Proceed with Further\nOptimization & Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF", label="No/Low Degradation"]; Ternary_Complex_Assay [label="Assess Ternary Complex\nFormation (e.g., NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_Forms [label="Complex Forms?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Redesign_Linker_Warhead [label="Redesign PROTAC:\n- Optimize Linker\n- Modify Warheads", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Permeability [label="Evaluate Cell\nPermeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeable [label="Sufficiently Permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_E3_Expression [label="Verify E3 Ligase\nExpression Level", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Expressed [label="E3 Expressed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Cell_Line [label="Change Cell Line or\nRecruit Different E3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Degradation_Assay [color="#5F6368"]; Degradation_Assay -> Degradation_Observed [color="#5F6368"]; Degradation_Observed -> Optimize [label="Yes", fontcolor="#202124", color="#34A853"]; Degradation_Observed -> Troubleshoot [label="No", fontcolor="#202124", color="#EA4335"]; Troubleshoot -> Ternary_Complex_Assay [color="#5F6368"]; Ternary_Complex_Assay -> Complex_Forms [color="#5F6368"]; Complex_Forms -> Check_Permeability [label="Yes", fontcolor="#202124", color="#34A853"]; Complex_Forms -> Redesign_Linker_Warhead [label="No", fontcolor="#202124", color="#EA4335"]; Redesign_Linker_Warhead -> Degradation_Assay [style=dashed, color="#5F6368"]; Check_Permeability -> Permeable [color="#5F6368"]; Permeable -> Check_E3_Expression [label="Yes", fontcolor="#202124", color="#34A853"]; Permeable -> Redesign_Linker_Warhead [label="No", fontcolor="#202124", color="#EA4335"]; Check_E3_Expression -> E3_Expressed [color="#5F6368"]; E3_Expressed -> Optimize [label="Yes", fontcolor="#202124", color="#34A853"]; E3_Expressed -> Change_Cell_Line [label="No", fontcolor="#202124", color="#EA4335"]; } enddot Caption: Troubleshooting Workflow for PROTAC Optimization.
References
- 1. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Impact of PEG Linkers on PROTAC Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of the efficiency of different PEG linkers in PROTACs, supported by experimental data and detailed methodologies.
The length and composition of the PEG linker are not merely a spacer but a crucial determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker length is essential as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[1]
Comparative Analysis of PEG Linker Efficiency
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Permeability | Metabolic Stability | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | - | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | - | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No Degradation | - | - | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | - | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 nM | 96 | - | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 nM | 76 | - | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 1-2 PEG units | >5 µM | - | - | - | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG | 0, 4-5 PEG units | <0.5 µM | - | - | - | |
| Androgen Receptor (AR) | VHL | PEG | Varied | Low (<1.0 x 10⁻⁶ cm s⁻¹) | - | Low passive permeability | - |
Key Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Western Blotting for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, to assess the cytotoxic effects of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 100 µL of the medium containing various concentrations of the PROTAC to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL. Incubate for 1 to 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix to ensure complete solubilization.
-
Data Acquisition: Record the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of PROTACs across a lipid membrane.
-
Plate Preparation: A donor plate is prepared with the PROTAC compounds dissolved in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate with a lipid-coated artificial membrane is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated for a specific period, allowing the compounds to permeate from the donor to the acceptor plate.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Metabolic Stability Assay in Human Hepatocytes
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Incubation: The PROTAC is incubated with cryopreserved human hepatocytes at 37°C over a time course (e.g., 0, 30, 60, 120, and 240 minutes).
-
Sampling and Quenching: At each time point, an aliquot is taken and the metabolic reaction is quenched, typically with a cold organic solvent like acetonitrile.
-
Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Linker length's impact on PROTAC efficacy.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While trends suggest that longer linkers may be favorable for certain targets, the ideal chain length is not a one-size-fits-all parameter. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Researcher's Guide to Validating Targeted Protein Degradation of BRD4 and BTK Using Specific Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and tools for validating the targeted degradation of two key proteins: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK). This guide includes supporting experimental data, detailed protocols for key validation assays, and visual diagrams of workflows and signaling pathways.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This is often achieved using proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Accurate validation of target protein degradation is crucial for the development of effective TPD therapeutics. This involves confirming the loss of the target protein and demonstrating the mechanism of action. A key component of this validation is the use of specific and reliable antibodies in various immunoassays. This guide focuses on the validation of the degradation of two clinically relevant targets, BRD4 and BTK, and provides a comparative overview of antibodies and methods for this purpose.
Key Performance Parameters in Targeted Protein Degradation
The efficacy of a protein degrader is typically characterized by two key parameters:
-
DC50 : The half-maximal degradation concentration, which is the concentration of the degrader required to achieve 50% degradation of the target protein. A lower DC50 value indicates a more potent degrader.
-
Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious degrader.
These parameters are essential for comparing the performance of different degraders and are typically determined using quantitative immunoassays like Western blotting.
Validated Antibodies for BRD4 Degradation Analysis
The selection of a high-quality antibody is critical for the accurate detection and quantification of BRD4 degradation. The following table summarizes antibodies that have been successfully used in published targeted protein degradation studies.
| Antibody (Vendor, Cat. No.) | Clone ID | Type | Applications | Notes |
| Cell Signaling Technology, #13440 | E2A7X | Rabbit Monoclonal | Western Blot, IP | Frequently cited for BRD4 degradation studies with PROTACs like dBET1 and MZ1. Recognizes endogenous levels of total BRD4.[1] |
| Abcam, ab128874 | EPR5150(2) | Rabbit Monoclonal | Western Blot, IHC | Validated in various applications and has been used to detect BRD4 in the context of PROTAC-induced degradation.[2] |
| Proteintech, 28486-1-AP | N/A | Rabbit Polyclonal | Western Blot, IP, IHC, IF | Has been shown to detect BRD4 in Western blotting applications for degradation studies. |
| Santa Cruz Biotechnology, sc-48772 | H-250 | Rabbit Polyclonal | Western Blot, IP, IF, IHC | Recommended for the detection of BRD4 of human, mouse, and rat origin.[3] |
| Novus Biologicals, NBP1-86640 | N/A | Rabbit Polyclonal | Western Blot, IHC | Validated for Western blotting and used in BRD4 research. |
Validated Antibodies for BTK Degradation Analysis
Similar to BRD4, the validation of BTK degradation relies on specific and sensitive antibodies. The table below lists antibodies that have been used to validate the degradation of BTK in response to PROTACs.
| Antibody (Vendor, Cat. No.) | Clone ID | Type | Applications | Notes |
| Cell Signaling Technology, #3532 | N/A | Rabbit Polyclonal | Western Blot | Detects endogenous levels of total BTK protein.[4] |
| Cell Signaling Technology, #8547 | D3H5 | Rabbit Monoclonal | Western Blot | A recommended alternative for BTK detection, known for its specificity. |
| Proteintech, 21581-1-AP | N/A | Rabbit Polyclonal | Western Blot, IP | Validated for detecting BTK in various applications, including immunoprecipitation.[5] |
| Thermo Fisher Scientific, TA501118 | OTI10E10 | Mouse Monoclonal | Western Blot, IHC, IF, Flow Cytometry | A monoclonal antibody suitable for multiple applications in BTK research. |
| MedChemExpress, HY-147943 (related) | YA816 | N/A | Western Blot, IP | Listed as a related antibody for a BTK PROTAC, suitable for degradation studies. |
Signaling Pathways and Experimental Workflows
Targeted Protein Degradation Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest (POI).
Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Validation of Protein Degradation
This diagram outlines the typical workflow for validating targeted protein degradation using Western blotting.
Workflow for Western blot validation of protein degradation.
Experimental Protocols
Protocol 1: Validation of BRD4/BTK Degradation by Western Blotting
This protocol details the steps to quantify the degradation of BRD4 or BTK in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4, TMD-8 for BTK)
-
PROTAC targeting BRD4 or BTK
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD4 or anti-BTK (see tables above for validated options)
-
Mouse anti-β-actin or other loading control antibody
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to determine the dose-response.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (BRD4 or BTK) and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the protein level in PROTAC-treated samples as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect BRD4/BTK Ubiquitination
This protocol is used to confirm that the PROTAC-induced degradation of BRD4 or BTK is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC targeting BRD4 or BTK
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for Co-IP (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-BTK)
-
Antibody for detecting ubiquitination (e.g., anti-ubiquitin)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
In a parallel sample, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Include a vehicle control.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Incubate on ice and then centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein (BRD4 or BTK) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated target protein. A smear of high molecular weight bands in the PROTAC and MG132 co-treated sample indicates polyubiquitination.
-
The membrane can also be probed with the anti-BRD4 or anti-BTK antibody to confirm the successful immunoprecipitation of the target protein.
-
Alternative Validation Methods
While Western blotting is a cornerstone technique, other methods can provide complementary and more quantitative data.
-
Mass Spectrometry (MS)-based Proteomics: This powerful technique offers an unbiased and comprehensive analysis of the entire proteome. It can be used to confirm the degradation of the target protein and to identify off-target effects by assessing global changes in protein levels following PROTAC treatment.
-
In-Cell Western™ Assay: This immunofluorescent method is performed in a microplate format, allowing for higher throughput than traditional Western blotting. It is suitable for screening large numbers of compounds or conditions.
-
NanoBRET™/HiBiT Assays: These are live-cell, bioluminescence-based assays that can be used to measure protein levels in real-time. They are highly sensitive and quantitative, making them ideal for detailed kinetic analysis of protein degradation.
Conclusion
The validation of targeted protein degradation is a multi-faceted process that requires robust and well-characterized tools and methods. The use of specific and validated antibodies is paramount for obtaining reliable and reproducible data. This guide provides a framework for researchers to select appropriate antibodies and to perform key experiments for validating the degradation of BRD4 and BTK. By combining techniques such as Western blotting, co-immunoprecipitation, and mass spectrometry, researchers can confidently characterize the potency, efficacy, and mechanism of action of novel protein degraders.
References
A Comparative Guide to PROTAC Linkers: Evaluating Cl-C6-PEG4-O-CH2COOH Against Other Common Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] This guide provides an objective comparison of the PEG-based linker, Cl-C6-PEG4-O-CH2COOH, with other commonly used linkers in PROTAC synthesis, supported by experimental data.
The Role of the Linker in PROTAC Function
The linker's length, composition, and rigidity are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[] Common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating cyclic moieties like piperazine or piperidine.[1][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data comparing the performance of PROTACs synthesized with different linkers.
Table 1: Comparison of HaloPROTACs with Varying PEG Linker Lengths for the Degradation of GFP-HaloTag7
| PROTAC (Linker) | Linker Composition | DC50 (nM) | Dmax (%) |
| HaloPROTAC5 | PEG1 | >10,000 | <20 |
| HaloPROTAC6 | PEG2 | >10,000 | <20 |
| HaloPROTAC3 | PEG3 (similar to this compound) | 19 | ~90 |
| HaloPROTAC4 | PEG4 | Modestly less effective than HaloPROTAC3 | >70 |
| HaloPROTAC8 | PEG5 | Less effective than HaloPROTAC3 | Significant knockdown |
Data from a study on HaloPROTACs targeting the degradation of GFP-HaloTag7 fusion protein. The linker in HaloPROTAC3 is structurally similar to this compound, both being PEG-based with a comparable number of repeating units.
Table 2: General Comparison of Different Linker Types in PROTACs
| Linker Type | Representative Example | Key Characteristics | Advantages | Disadvantages |
| PEG-based | This compound | Hydrophilic, flexible chain of repeating ethylene glycol units. | Improves solubility and cell permeability. | May have reduced metabolic stability in vivo. |
| Alkyl Chain | C6 Alkyl Linker | Hydrophobic, flexible hydrocarbon chain. | Synthetically straightforward and stable. | Can decrease solubility and lead to non-specific binding. |
| Rigid | Piperazine-based Linker | Contains cyclic structures, conformationally constrained. | Can pre-organize the PROTAC for optimal binding, potentially increasing potency. | Can be more synthetically challenging. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 expressing the target protein) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion
The choice of linker is a critical determinant of PROTAC success. The this compound linker, a representative of the PEG-based class, offers advantages in terms of solubility and cell permeability. Experimental data from HaloPROTAC studies demonstrate that a PEG linker with an optimal length, similar to that of this compound, is crucial for achieving high degradation potency and efficacy. While flexible linkers like PEG and alkyl chains are widely used due to their synthetic accessibility, there is a growing interest in rigid linkers to potentially enhance potency and improve pharmacokinetic properties. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to identify the most effective PROTAC candidate.
References
A Comparative Guide to Targeted Protein Degradation: HaloPROTACs vs. Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] By co-opting the cell's natural disposal machinery, such as the ubiquitin-proteasome system (UPS), TPD offers a powerful method to target proteins previously considered "undruggable."[1][3] This guide provides a comparative analysis of HaloPROTACs, a versatile tool in chemical biology, against other major degradation technologies like traditional PROTACs and molecular glues.
Mechanisms of Action: A Visual Overview
Targeted protein degraders primarily function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[1] This induced proximity leads to the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. While the goal is the same, the strategies differ significantly.
HaloPROTACs: A Universal Adapter System
HaloPROTACs utilize the HaloTag, a modified haloalkane dehalogenase, which is genetically fused to a protein of interest (POI). The HaloPROTAC molecule itself is a bifunctional chimera composed of a chloroalkane ligand that covalently binds to the HaloTag, connected via a linker to a ligand that recruits an E3 ligase (e.g., VHL or Cereblon). This technology is particularly valuable in research and target validation as it allows for the degradation of any Halo-tagged protein without the need to develop a specific binder for the protein itself.
References
Navigating the Degradation Pathway: A Comparative Guide to Confirming PROTAC Mechanism of Action
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, confirming the mechanism of action (MoA) of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step. This guide provides a comprehensive comparison of key experimental approaches, complete with detailed protocols and supporting data, to rigorously validate each step of the PROTAC-induced degradation pathway.
A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Validating this intricate process requires a suite of well-designed experiments to provide unequivocal evidence of the intended MoA. This guide will walk through the essential experimental workflow, from demonstrating target degradation to confirming proteasome dependency, and will also explore validation strategies for emerging alternative degrader technologies.
The Core Experimental Workflow: A Step-by-Step Validation Cascade
Confirming the MoA of a new PROTAC follows a logical progression of experiments, each designed to interrogate a specific step in the degradation pathway.
Caption: A logical workflow for validating the mechanism of action of a new PROTAC.
Demonstrating Target Protein Degradation
The initial and most fundamental step is to demonstrate that the PROTAC effectively reduces the levels of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% degradation is observed) and Dmax (the maximal degradation achieved).[2]
Comparative Analysis of Methods for Quantifying Protein Degradation
| Assay | Principle | Throughput | Quantitative | Advantages | Disadvantages |
| Western Blot | Size-based separation of proteins followed by antibody-based detection. | Low | Semi-quantitative to Quantitative | Provides information on protein size and potential modifications. Widely accessible. | Labor-intensive, lower throughput.[3] |
| In-Cell Western™ | Antibody-based detection of proteins in fixed, permeabilized cells in a microplate format. | Medium to High | Quantitative | Higher throughput than traditional Western blot.[3] | Requires specific imaging equipment. |
| ELISA | Antibody-based capture and detection of the target protein in a microplate format. | High | Quantitative | High throughput and sensitivity. | Can be susceptible to antibody cross-reactivity. |
| Mass Spectrometry (MS) | Quantification of peptides derived from the target protein. | High | Highly Quantitative | Unbiased and highly sensitive. Can identify post-translational modifications. | Requires specialized equipment and expertise. |
| NanoBRET™/HiBiT | Luciferase-based reporter system to quantify protein levels in live cells. | High | Quantitative | Real-time measurements in live cells. High sensitivity.[4] | Requires genetic modification of the target protein. |
Featured Experimental Protocol: DC50 and Dmax Determination by Western Blotting
This protocol outlines the standard procedure for assessing PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Confirming Ternary Complex Formation
A cornerstone of the PROTAC MoA is the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. Several biophysical and in-cell assays can be used to detect and characterize this interaction.
Comparative Analysis of Methods for Assessing Ternary Complex Formation
| Assay | Principle | Environment | Quantitative | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between labeled binding partners in close proximity. | In vitro | Yes | Homogeneous, high throughput. | Requires labeled proteins. |
| AlphaLISA | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a luminescent signal. | In vitro | Yes | Highly sensitive, no-wash format. | Can be prone to "hook effect" at high concentrations. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged protein and a fluorescently labeled binding partner. | In-cell | Yes | Real-time measurements in live cells, providing physiological context. | Requires genetic modification and cell transfection. |
| SPR | Surface Plasmon Resonance measures changes in refractive index upon binding to a sensor chip. | In vitro | Yes | Provides kinetic data (on/off rates). | Requires specialized equipment and protein immobilization. |
| ITC | Isothermal Titration Calorimetry measures heat changes upon binding. | In vitro | Yes | Label-free, provides thermodynamic data. | Requires large amounts of pure protein. |
| Co-IP | Co-immunoprecipitation of the target protein and E3 ligase from cell lysates. | In-cell | Qualitative | Detects endogenous protein interactions. | Can have high background and is not easily quantifiable. |
Featured Experimental Protocol: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol allows for the real-time detection of ternary complex formation within a cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Demonstrating Target Protein Ubiquitination
The formation of the ternary complex should lead to the ubiquitination of the target protein. This can be assessed by detecting the attachment of ubiquitin molecules to the POI.
Featured Experimental Protocol: In-Cell Ubiquitination Assay
This protocol uses immunoprecipitation to isolate the target protein followed by Western blotting to detect its ubiquitination status.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer (e.g., RIPA with 1% SDS)
-
Immunoprecipitation buffer (RIPA without SDS)
-
Primary antibody against the target protein
-
Protein A/G agarose or magnetic beads
-
Primary antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a few hours.
-
Denaturing Lysis: Lyse the cells in denaturing lysis buffer and boil the lysate to disrupt protein-protein interactions.
-
Dilution and Immunoprecipitation: Dilute the lysate with immunoprecipitation buffer to reduce the SDS concentration. Add the anti-target protein antibody to immunoprecipitate the target protein.
-
Bead Capture and Washes: Add Protein A/G beads to capture the antibody-protein complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.
Confirming Proteasome-Dependent Degradation
To confirm that the observed protein degradation is mediated by the proteasome, a rescue experiment is performed by co-treating cells with the PROTAC and a proteasome inhibitor.
Featured Experimental Protocol: Proteasome Inhibitor Rescue Assay
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot for the target protein as described in the DC50/Dmax determination protocol.
-
Data Analysis: A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the PROTAC-induced degradation is proteasome-dependent.
Caption: A detailed experimental workflow for the comprehensive validation of a new PROTAC's mechanism of action.
Assessing Selectivity: Off-Target Effects
A crucial aspect of PROTAC validation is to ensure that the degradation is selective for the intended target. Global quantitative proteomics is the gold standard for identifying potential off-target proteins that are also degraded by the PROTAC.
Featured Experimental Workflow: Quantitative Proteomics for Off-Target Analysis
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a negative control PROTAC (e.g., an inactive epimer).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.
Beyond the Standard: Validating Alternative Degrader Technologies
The field of targeted protein degradation is rapidly evolving, with the emergence of new degrader modalities. Validating their MoA requires tailored experimental approaches.
Comparison of Validation Strategies for Alternative Degraders
| Degrader Type | Key MoA Feature | Specific Validation Experiments |
| Molecular Glues | Stabilize the interaction between an E3 ligase and a "neosubstrate". | - Biochemical/biophysical assays to demonstrate glue-induced protein-protein interaction. - Mutational analysis to identify key residues for the stabilized interaction. - Proteomics to identify the neosubstrate. |
| RNA-PROTACs | Target RNA-binding proteins (RBPs) for degradation. | - Fluorescence polarization or other binding assays to confirm interaction with the target RBP. - Pull-down assays using biotinylated RNA-PROTAC to confirm target engagement in cells. |
| Photoswitchable PROTACs | Activity is controlled by light. | - Degradation and ternary complex assays performed in both light and dark conditions. - Wavelength-dependent activity studies. |
Featured Experimental Consideration: Validating Photoswitchable PROTACs
For photoswitchable PROTACs, it is essential to demonstrate light-dependent activity. This involves performing key MoA experiments (degradation, ternary complex formation) under both light-exposed and dark conditions. The active isomer should induce degradation only upon irradiation with the appropriate wavelength of light, while the inactive isomer (in the dark) should not.
Conclusion
Confirming the mechanism of action of a new PROTAC is a multi-faceted process that requires a systematic and rigorous experimental approach. By following the workflow and protocols outlined in this guide, researchers can build a strong data package to validate their novel degraders. The use of orthogonal assays and careful experimental design are paramount to unambiguously demonstrate target engagement, ternary complex formation, ubiquitination, and proteasome-dependent degradation, ultimately paving the way for the development of the next generation of targeted protein degradation therapeutics.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of PROTACs: ARV-110, dBET1, and MZ1
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein, offering the potential for a more profound and durable therapeutic effect. This guide provides a comparative analysis of the preclinical efficacy of three prominent PROTACs: ARV-110, dBET1, and MZ1, focusing on their in vitro and in vivo performance supported by experimental data.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Figure 1: General mechanism of action for a PROTAC.
Comparative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for ARV-110, dBET1, and MZ1.
In Vitro Efficacy
| PROTAC | Target Protein(s) | Cell Line(s) | Key Assay | Result | Citation(s) |
| ARV-110 | Androgen Receptor (AR) | VCaP, LNCaP (Prostate Cancer) | Degradation (DC50) | ~1 nM | [1][2][3] |
| LNCaP/AR | PSA Synthesis Inhibition (IC50) | 10 nM | [4] | ||
| VCaP | Apoptosis Induction | 50-100x more potent than enzalutamide | [4] | ||
| dBET1 | BRD2, BRD3, BRD4 | MV4;11 (AML) | Cell Proliferation (IC50) | 0.14 µM | |
| MV4;11 (AML) | Apoptosis Induction | Significant increase after 4h | |||
| Breast Cancer Cells | Degradation (EC50) | 430 nM | |||
| MZ1 | BRD4 (preferential) | ABC-DLBCL cell lines | Cell Proliferation (IC50) | 49 nM | |
| B-ALL cell lines (697, RS4;11) | Cell Viability (IC50) | 0.117 µM, 0.199 µM |
In Vivo Efficacy
| PROTAC | Animal Model | Dosing Regimen | Key Finding(s) | Citation(s) |
| ARV-110 | VCaP Xenograft (castrated mice) | 0.1, 0.3, 1, 3 mg/kg PO QD | TGI: 20%, 69%, 101%, 109% | |
| VCaP Xenograft (non-castrated mice) | 1, 3, 10 mg/kg PO QD | TGI: 60%, 67%, 70% | ||
| Enzalutamide-resistant VCaP Xenograft | 3 or 10 mg/kg PO QD for 28 days | Robust tumor growth inhibition | ||
| dBET1 | MV4;11 Xenograft (human AML) | 50 mg/kg IP | Attenuates tumor progression and decreases tumor weight | |
| MZ1 | ABC-DLBCL Xenograft | 100 mg/kg IP (3 days on/4 days off) | Significant tumor growth inhibition |
Signaling Pathways
The therapeutic efficacy of these PROTACs stems from their ability to disrupt key signaling pathways implicated in cancer progression.
ARV-110: Targeting the Androgen Receptor Signaling Pathway
ARV-110 targets the Androgen Receptor (AR), a key driver in prostate cancer. By degrading AR, ARV-110 effectively shuts down the downstream signaling cascade that promotes tumor cell proliferation and survival.
Figure 2: ARV-110 mediated degradation of the Androgen Receptor.
dBET1 & MZ1: Targeting the BET/c-Myc Axis
Both dBET1 and MZ1 target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that play a crucial role in the transcription of key oncogenes, most notably c-Myc. Degradation of BET proteins by these PROTACs leads to the downregulation of c-Myc and subsequent inhibition of cancer cell growth.
Figure 3: BET protein degradation by dBET1/MZ1 inhibits c-Myc signaling.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the general protocols for key experiments cited in this guide.
Western Blot for Protein Degradation
This assay is fundamental to confirming the mechanism of action of a PROTAC by quantifying the reduction in the target protein levels.
Figure 4: General workflow for a Western Blot assay.
Key Steps:
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified duration.
-
Lysis and Quantification: Lyse the cells to release proteins and determine the protein concentration of each sample.
-
Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation relative to the vehicle control.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of the PROTAC on the metabolic activity or ATP content of cancer cells, which are indicators of cell viability and proliferation.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vivo Xenograft Studies
These studies are critical for evaluating the anti-tumor efficacy of a PROTAC in a living organism.
General Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Administer the PROTAC (e.g., orally or via intraperitoneal injection) at various doses and schedules. A vehicle control group is included for comparison.
-
Efficacy Assessment: Measure tumor volumes regularly. Calculate Tumor Growth Inhibition (TGI) by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target protein degradation via Western blot.
This guide provides a snapshot of the preclinical data for ARV-110, dBET1, and MZ1. The potent in vitro degradation and subsequent functional effects, combined with promising in vivo anti-tumor activity, underscore the potential of PROTACs as a transformative class of therapeutics in oncology and beyond. Researchers are encouraged to consult the cited literature for more detailed information.
References
Validating PROTAC-Induced Degradation: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the robust validation of PROTAC (Proteolysis-Targeting Chimera) efficacy is paramount. Mass spectrometry-based proteomics has emerged as the gold standard for quantifying the degradation of target proteins and assessing the global proteome for off-target effects. This guide provides an objective comparison of key mass spectrometry methods, complete with supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2] This event-driven pharmacology presents a powerful therapeutic modality, particularly for targeting proteins previously considered "undruggable".[1] The validation of PROTAC-induced degradation requires precise and sensitive quantification of protein abundance, a task for which mass spectrometry is exceptionally well-suited.
This guide will delve into the two main categories of mass spectrometry-based proteomics used for PROTAC validation: targeted proteomics and global proteomics. Targeted approaches, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offer high sensitivity and specificity for pre-selected proteins. In contrast, global or discovery proteomics methods, including Tandem Mass Tagging (TMT) and Data-Independent Acquisition (DIA), provide a broader, unbiased view of the entire proteome, which is crucial for identifying off-target effects and understanding the downstream consequences of target degradation.[3]
Comparative Analysis of Mass Spectrometry Methods
The choice of a mass spectrometry method for PROTAC validation depends on the specific research question, the stage of drug development, and the available resources. The following tables provide a quantitative comparison of the key performance metrics for the most common targeted and global proteomics workflows.
| Method | Primary Application | Number of Proteins Quantified | Sensitivity | Precision (CV) | Throughput | Strengths | Limitations |
| SRM/MRM | Target validation, PK/PD studies | 1-100s[4] | Very High (pg/mL range) | <15% | High | Absolute quantification, high sensitivity and specificity. | Limited to pre-selected targets, requires extensive assay development. |
| PRM | Target validation, verification of global proteomics data | 1-100s | High | <20% | Moderate to High | High specificity and sensitivity, confident peptide identification with high-resolution MS/MS. | Limited number of targets per run compared to global methods. |
| TMT | Off-target profiling, pathway analysis, biomarker discovery | >10,000 | Moderate to High | <20% | High (Multiplexing up to 18 samples) | High multiplexing capacity, precise relative quantification. | Underestimation of fold changes, potential for ratio compression. |
| DIA | Off-target profiling, pathway analysis, biomarker discovery | >10,000 | High | <20% | High | Comprehensive proteome coverage, good reproducibility, no precursor selection bias. | Complex data analysis, requires spectral library for optimal performance. |
Table 1: Quantitative Comparison of Mass Spectrometry Methods for PROTAC Validation. This table summarizes the key performance characteristics of Selected Reaction Monitoring (SRM)/Multiple Reaction Monitoring (MRM), Parallel Reaction Monitoring (PRM), Tandem Mass Tagging (TMT), and Data-Independent Acquisition (DIA) for the validation of PROTAC-induced protein degradation.
| PROTAC Parameter | SRM/MRM | PRM | TMT | DIA |
| DC50 Determination | Excellent | Excellent | Good | Good |
| Dmax Determination | Excellent | Excellent | Good | Good |
| Degradation Kinetics | Good | Good | Moderate | Moderate |
| Off-Target Identification | Not Suitable | Not Suitable | Excellent | Excellent |
| Ubiquitination Site Analysis | Not Suitable | Not Suitable | Possible with enrichment | Excellent with enrichment |
Table 2: Suitability of Mass Spectrometry Methods for Key PROTAC Performance Parameters. This table provides a qualitative assessment of the applicability of each mass spectrometry method for determining critical PROTAC efficacy and selectivity parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Signaling Pathways and Experimental Workflows
To effectively apply these mass spectrometry techniques, a thorough understanding of the PROTAC mechanism of action and the general proteomics workflow is essential.
PROTAC-Induced Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Figure 1: PROTAC-Induced Ubiquitination and Degradation Pathway. This diagram illustrates the mechanism of action of a PROTAC molecule, from the formation of the ternary complex to the proteasomal degradation of the target protein.
General Mass Spectrometry-Based Proteomics Workflow
The validation of PROTAC-induced degradation using any of the discussed mass spectrometry methods follows a general workflow, with variations in the specifics of sample preparation and data acquisition.
Figure 2: General Experimental Workflow for Mass Spectrometry-Based Proteomics. This flowchart outlines the key steps involved in a typical proteomics experiment for validating PROTAC-induced degradation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key mass spectrometry techniques used in PROTAC validation.
Protocol 1: Global Proteome Analysis using Tandem Mass Tagging (TMT)
This protocol is designed for the unbiased, quantitative analysis of the entire proteome to assess on-target degradation and identify off-target effects of a PROTAC.
1. Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.5, and a protease/phosphatase inhibitor cocktail.
-
Sonicate the lysate to shear DNA and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Protein Digestion:
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 15 mM iodoacetamide for 30 minutes in the dark at room temperature.
-
Dilute the urea concentration to below 2 M with 50 mM Tris-HCl pH 8.5.
-
Digest with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours at 37°C.
-
Follow with an overnight digestion with trypsin (1:50 enzyme-to-protein ratio) at 37°C.
4. TMT Labeling:
-
Acidify the peptide digests with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
Lyophilize the desalted peptides.
-
Reconstitute the peptides in 100 mM triethylammonium bicarbonate (TEAB).
-
Label each sample with a unique TMTpro reagent for 1 hour at room temperature.
-
Quench the labeling reaction with 5% hydroxylamine for 15 minutes.
-
Combine the labeled samples in equal amounts.
5. Peptide Fractionation:
-
Desalt the combined labeled peptide mixture using a C18 SPE column.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
6. LC-MS/MS Analysis:
-
Analyze each fraction on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
7. Data Analysis:
-
Process the raw data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.
Protocol 2: Targeted Protein Quantification using Selected Reaction Monitoring (SRM)
This protocol is designed for the highly sensitive and specific quantification of a pre-selected target protein and known off-targets.
1. Selection of Proteotypic Peptides and Transitions:
-
In silico, select 2-3 unique, proteotypic peptides for the target protein(s).
-
Choose peptides that are 7-20 amino acids in length and free of post-translational modifications.
-
For each peptide, predict the most intense and specific fragment ions (transitions).
2. Cell Culture, Lysis, and Digestion:
-
Follow steps 1-3 from the TMT protocol.
3. LC-MS/MS Method Development:
-
Synthesize the selected proteotypic peptides, including heavy isotope-labeled versions to serve as internal standards.
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
Determine the retention time of each peptide on the LC system.
4. Sample Preparation for SRM Analysis:
-
Spike a known amount of the heavy isotope-labeled internal standard peptides into each digested sample.
-
Desalt the peptide mixture using a C18 SPE column.
5. LC-SRM Analysis:
-
Analyze the samples on a triple quadrupole mass spectrometer.
-
Set up the instrument to specifically monitor the pre-determined transitions for the target and internal standard peptides at their respective retention times.
6. Data Analysis:
-
Integrate the peak areas for each transition of the endogenous (light) and internal standard (heavy) peptides.
-
Calculate the amount of the target protein in each sample by comparing the peak area ratio of the light to heavy peptides against a standard curve.
-
Determine the extent of protein degradation at different PROTAC concentrations and time points.
Protocol 3: Global Proteome Analysis using Data-Independent Acquisition (DIA)
This protocol provides a comprehensive and unbiased quantification of the proteome, combining the depth of discovery proteomics with high reproducibility.
1. Cell Culture, Lysis, and Digestion:
-
Follow steps 1-3 from the TMT protocol.
2. Generation of a Spectral Library (Optional but Recommended):
-
Pool a small aliquot from each sample.
-
Fractionate the pooled sample using high-pH reversed-phase LC.
-
Analyze each fraction using data-dependent acquisition (DDA) on a high-resolution mass spectrometer to generate a comprehensive spectral library of all detectable peptides.
3. Sample Preparation for DIA Analysis:
-
Desalt the individual peptide digests using a C18 SPE column.
4. LC-DIA Analysis:
-
Analyze each sample on a high-resolution mass spectrometer.
-
Acquire data in DIA mode, where the mass spectrometer cycles through pre-defined m/z windows, fragmenting all precursor ions within each window.
5. Data Analysis:
-
Process the DIA raw files using specialized software such as Spectronaut, DIA-NN, or Skyline.
-
Extract peptide and protein quantification information by matching the DIA spectra against the pre-generated spectral library or by using a library-free approach.
-
Perform statistical analysis to identify differentially abundant proteins between PROTAC-treated and control samples.
Logical Selection of Mass Spectrometry Methods
The choice of the optimal mass spectrometry method is dictated by the specific research goals. This diagram provides a logical workflow for selecting the most appropriate technique.
Figure 3: Logical Workflow for Selecting a Mass Spectrometry Method. This decision tree guides the user through the process of choosing the most suitable mass spectrometry technique based on their experimental needs.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of E3 Ligase Ligands in PROTACs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the protein of interest for degradation. The choice of E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective, data-driven comparison of the most commonly utilized E3 ligase ligands in PROTAC development, focusing on those that recruit Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is intimately linked to the binding affinity of its E3 ligase ligand and the subsequent degradation efficiency of the target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for prominent E3 ligase ligands.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd or Ki) | Assay Method |
| Cereblon (CRBN) | Pomalidomide | ~157 nM[1][2][3] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 - 640 nM[1][3] | Isothermal Titration Calorimetry (ITC) | |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | |
| von Hippel-Lindau (VHL) | VH032 | ~185 nM | Isothermal Titration Calorimetry (ITC) |
| VH101 | ~44 nM | Isothermal Titration Calorimetry (ITC) | |
| MDM2 | Nutlin-3 | ~36 nM (Ki) | Competitive Binding Assay |
| IAP | LCL161 | ~0.4 nM (IC50 for cIAP1) | Cell-based Assay |
Table 2: Representative Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands
| E3 Ligase Recruited | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax (%) |
| CRBN | dBET1 | BRD4 | HeLa | ~5 nM | >95 |
| SJF620 | BTK | MOLM-14 | 7.9 nM | >95 | |
| TD-802 | Androgen Receptor | LNCaP | 12.5 nM | 93 | |
| VHL | MZ1 | BRD4 | HeLa | ~15 nM | >95 |
| ARV-771 | BET proteins | 22Rv1 | <1 nM | >95 | |
| MDM2 | A1874 | BRD4 | RS4;11 | 32 nM | Not specified |
| PROTAC C | BRD4 | HCT116 | 32 nM | ~98 | |
| IAP | SNIPER(ER) | Estrogen Receptor α | MCF-7 | ~100 nM | Not specified |
| BCL-XL PROTAC 8a | BCL-XL | MyLa 1929 | Not specified | Efficient Degradation |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved in PROTAC development, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Workflow for Western Blot analysis of protein degradation.
Caption: Workflow for SPR-based ternary complex analysis.
Detailed Experimental Protocols
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol outlines the steps to assess the formation and stability of the ternary complex (Protein of Interest-PROTAC-E3 Ligase) using SPR.
Materials:
-
Purified recombinant Protein of Interest (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
PROTAC compound.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified E3 ligase complex (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare serial dilutions of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a constant concentration of the POI in running buffer.
-
Prepare serial dilutions of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the apparent KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
-
PROTAC-Induced Ubiquitination Assay by Western Blot
This protocol describes how to detect the ubiquitination of a target protein induced by a PROTAC.
Materials:
-
Cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., PR-619).
-
Antibodies: anti-target protein, anti-ubiquitin (e.g., P4D1 or FK2), and HRP-conjugated secondary antibodies.
Methodology:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC at various concentrations for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Immunoprecipitation (IP):
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Incubate a portion of the cell lysate with an anti-target protein antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with an anti-ubiquitin antibody to detect the ubiquitination of the target protein. A high molecular weight smear indicates polyubiquitination.
-
Analyze a separate portion of the total cell lysate by western blot with the anti-target protein antibody to confirm equal loading.
-
PROTAC-Induced Degradation Assay by Western Blot (for DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation to determine the DC50 and Dmax values of a PROTAC.
Materials:
-
Cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin), and HRP-conjugated secondary antibodies.
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a fixed period (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Subsequently, probe the same membrane with a primary antibody against a loading control protein.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set at 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
Unveiling the Specificity of a Novel HaloPROTAC: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel HaloPROTAC's performance against alternative protein degraders, supported by experimental data. We delve into the methodologies for crucial cross-reactivity studies and visualize the underlying biological pathways and experimental workflows.
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. Among these, HaloPROTACs offer a versatile platform for the selective removal of virtually any protein of interest (POI) when fused to a HaloTag. This guide focuses on the critical aspect of cross-reactivity for a novel, hypothetical HaloPROTAC, "HaloPROTAC-X," designed to target a HaloTag-fused oncogenic protein, Kinase-Y. We present a comparative analysis of its performance, detailed experimental protocols for assessing off-target effects, and visual representations of the key biological and experimental processes.
Performance Comparison: HaloPROTAC-X vs. Alternative Degraders
To evaluate the efficacy and selectivity of HaloPROTAC-X, its performance was benchmarked against a well-established non-HaloPROTAC degrader, "Degrader-Z," which also targets Kinase-Y, and a traditional small molecule inhibitor. The following tables summarize the quantitative data from these comparative studies.
| Parameter | HaloPROTAC-X | Degrader-Z | Small Molecule Inhibitor |
| Target | HaloTag-Kinase-Y | Endogenous Kinase-Y | Endogenous Kinase-Y |
| E3 Ligase Recruited | VHL | CRBN | N/A |
| DC50 (nM) | 8.5 | 25.0 | N/A |
| Dmax (%) | >95 | ~90 | N/A |
| IC50 (nM) | N/A | N/A | 15.0 |
Table 1: Comparative Efficacy of HaloPROTAC-X. DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) were determined by Western Blot after 24-hour treatment in a relevant cancer cell line. IC50 (concentration for 50% inhibition) was determined for the small molecule inhibitor.
| Assay | HaloPROTAC-X | Degrader-Z |
| Identified Off-Targets (Global Proteomics) | 2 | 15 |
| Most Significant Off-Target | Protein-A (25% degradation at 1µM) | Protein-B (60% degradation at 1µM) |
| Competition with E3 Ligase Ligand | Complete rescue of degradation | Complete rescue of degradation |
Table 2: Selectivity Profile of HaloPROTAC-X vs. Degrader-Z. Off-target analysis was performed using Immunoprecipitation-Mass Spectrometry (IP-MS) and global proteomics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar cross-reactivity studies.
Western Blot for Protein Degradation Quantification
This protocol is designed to quantify the degradation of the target protein upon treatment with the HaloPROTAC.
Materials:
-
Cell line expressing HaloTag-Kinase-Y
-
HaloPROTAC-X, Degrader-Z, and small molecule inhibitor
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HaloTag, anti-Kinase-Y, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the compounds (HaloPROTAC-X, Degrader-Z, inhibitor) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control to determine DC50 and Dmax values.[1]
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol outlines the procedure for identifying off-target proteins that interact with the HaloPROTAC.
Materials:
-
Cell line of interest
-
HaloPROTAC-X with a biotin tag or other affinity handle
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., Triton-based buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads (for biotinylated PROTAC)
-
Wash Buffers (with varying stringency)
-
Elution Buffer
-
Reagents for in-solution or on-bead digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the affinity-tagged HaloPROTAC-X or DMSO. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the PROTAC and its interacting proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
-
Elution and Digestion: Elute the protein complexes from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins present in the sample.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS data against a protein database for protein identification and quantification.
-
Compare the protein intensities between the HaloPROTAC-treated and DMSO-treated samples to identify proteins that are significantly enriched in the presence of the PROTAC. These are potential off-targets.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the HaloPROTAC mechanism of action, the experimental workflow for cross-reactivity screening, and a potential off-target signaling pathway.
Caption: Mechanism of action for HaloPROTAC-X.
Caption: Experimental workflow for cross-reactivity studies.
Caption: Hypothetical off-target signaling pathway disruption.
References
Safety Operating Guide
Proper Disposal of Cl-C6-PEG4-O-CH2COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Cl-C6-PEG4-O-CH2COOH are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of chloroalkane-containing PROTACs. Adherence to these guidelines is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that meets European Standard EN 166 specifications.[1] |
| Hand Protection | Wear chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the standard EN374.[1] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. The Safety Data Sheet explicitly states to "Dispose of contents/container to hazardous waste disposal."[1]
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice. |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
| Minor Spill | Wearing appropriate PPE, carefully absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill | Evacuate the area and contact your institution's EHS office or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Personal protective equipment for handling Cl-C6-PEG4-O-CH2COOH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cl-C6-PEG4-O-CH2COOH. The following procedures are designed to ensure safe handling, use, and disposal of this chemical, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the recommended PPE, categorized by the level of protection required for different handling scenarios.
| Protection Level | Required PPE | Typical Scenarios |
| Standard Laboratory Use | • Chemical splash goggles meeting ANSI Z87.1 standards• Nitrile or neoprene gloves[1]• Flame-resistant lab coat buttoned completely[1]• Long pants and closed-toe shoes[1][2] | Weighing, preparing solutions, and conducting reactions in a well-ventilated fume hood. |
| Increased Exposure Risk | • All standard PPE• Face shield worn over safety goggles[3]• Chemical-resistant apron or suit | Handling large quantities, risk of splashing, or performing procedures outside of a fume hood where ventilation is limited. |
| Emergency Situations | • All increased exposure risk PPE• Self-contained breathing apparatus (SCBA) | Responding to a significant spill or fire. |
Note: Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available. If an SDS is not available, treat the substance with a high degree of caution.
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical to prevent contamination and ensure experimental accuracy. This protocol outlines the recommended steps for its use in a typical laboratory setting.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the preparation of a stock solution of this compound, a common procedure for its use in applications like bioconjugation or surface modification.
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Gather all necessary PPE and materials.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully transfer the desired amount of the solid this compound to the vial inside the fume hood.
-
Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO or DMF) to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C for long-term stability.
-
For frequent use, smaller aliquots can be stored at 2-8°C for a shorter duration, depending on solvent and stability.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Disposal Steps:
-
Solid Waste:
-
Collect any solid this compound waste, including empty containers and contaminated weighing paper, in a designated, labeled hazardous waste container for halogenated solids.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound in a designated, labeled hazardous waste container for halogenated organic solvents.
-
Do not mix with non-halogenated waste streams.
-
-
Contaminated Materials:
-
Gloves, pipette tips, and other disposable materials that come into contact with the chemical should be placed in a sealed bag and disposed of in the solid hazardous waste container.
-
-
Decontamination:
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected in the halogenated liquid waste container before washing.
-
-
Pickup and Disposal:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled and sealed.
-
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
